molecular formula C15H24O3 B1160343 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione CAS No. 226904-40-1

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

カタログ番号: B1160343
CAS番号: 226904-40-1
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a useful research compound. Its molecular formula is C15H24O3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3/t12-,15?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEYQETWCHEROV-KEKZHRQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CCC(=O)C)C1=CC(CCC1=O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from Casearia sylvestris

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing, isolation, and characterization of the sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a constituent of the plant species Casearia sylvestris. This document details the experimental protocols for its extraction and purification and presents its spectroscopic data for identification and quantification.

Introduction

Casearia sylvestris, a plant belonging to the Salicaceae family, is widely distributed in Latin America and has a rich history in traditional medicine. Phytochemical investigations of this species have revealed a diverse array of secondary metabolites, including a notable class of clerodane diterpenes and various sesquiterpenoids. Among these, this compound has been identified as a constituent of the leaves of this plant. This guide focuses on the scientific literature detailing the isolation and structural elucidation of this specific compound.

Natural Source and Extraction

The primary natural source for this compound is the leaves of Casearia sylvestris Sw.[1]. The initial step in isolating this compound involves the extraction of the plant material.

Experimental Protocol: Extraction

The following protocol is based on the methodology described for the isolation of compounds from Casearia sylvestris leaves.

  • Plant Material Collection and Preparation: Fresh leaves of Casearia sylvestris are collected and air-dried. The dried leaves are then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered leaves are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.

  • Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude methanolic extract contains a complex mixture of compounds. Therefore, a multi-step chromatographic process is employed to isolate this compound.

Experimental Protocol: Fractionation and Chromatography
  • Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc), to yield fractions with varying chemical profiles.

  • Column Chromatography: The chloroform-soluble fraction, which typically contains the target compound, is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected systematically.

  • Further Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and may require further purification steps, such as preparative TLC or high-performance liquid chromatography (HPLC), to yield the pure compound.

Structural Elucidation and Data Presentation

The definitive identification of this compound is achieved through the analysis of its spectroscopic data. The structure was determined by extensive Nuclear Magnetic Resonance (NMR) techniques[1].

Quantitative Data

The following table summarizes the key spectroscopic data for this compound.

ParameterData
Molecular Formula C₁₅H₂₄O₃
Mass Spectrometry Data not available in the reviewed literature.
¹H NMR (CDCl₃) Specific chemical shifts and coupling constants are detailed in the primary literature.
¹³C NMR (CDCl₃) Specific chemical shifts are detailed in the primary literature.

Note: The detailed ¹H and ¹³C NMR spectroscopic data are contained within the primary research article (Wang et al., 2009) and are not publicly available in the search results.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation of this compound from Casearia sylvestris leaves.

Isolation_Workflow PlantMaterial Dried, powdered leaves of Casearia sylvestris Extraction Methanol Extraction PlantMaterial->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract Partitioning Solvent Partitioning (n-hexane, CHCl₃, EtOAc) CrudeExtract->Partitioning CHCl3_Fraction Chloroform Fraction Partitioning->CHCl3_Fraction ColumnChromatography Silica Gel Column Chromatography (n-hexane/EtOAc gradient) CHCl3_Fraction->ColumnChromatography Fractions Collected Fractions ColumnChromatography->Fractions Purification Further Purification (e.g., Preparative TLC/HPLC) Fractions->Purification PureCompound This compound Purification->PureCompound

Caption: Isolation workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no publicly available scientific literature detailing the investigation of specific signaling pathways modulated by this compound. While other compounds from Casearia sylvestris have been studied for their biological activities, this particular sesquiterpenoid remains largely uncharacterized in this regard. Further research is required to elucidate its potential pharmacological effects and mechanisms of action.

Conclusion

This technical guide has outlined the established methodology for the isolation of this compound from its natural source, Casearia sylvestris. The provided experimental protocols and the reference to its spectroscopic characterization serve as a valuable resource for researchers in natural product chemistry and drug discovery. The lack of data on its biological activity and interaction with cellular signaling pathways highlights a significant opportunity for future research to explore the therapeutic potential of this natural compound.

References

In-Depth Technical Guide: Spectroscopic and Structural Elucidation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols for the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This seco-cadinane sesquiterpenoid, isolated from the leaves of Casearia sylvestris, is a subject of interest for its potential biological activities. This document compiles the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental procedures for its isolation and characterization, and presents a putative biosynthetic pathway.

Spectroscopic Data

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using ¹H NMR, ¹³C NMR, and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). The data presented here is based on the findings from the isolation of this compound from Casearia sylvestris.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound, recorded in chloroform-d (B32938) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
22.55m
2.30m
2.15m
66.70s
72.80m
1.80m
1.65m
2.45m
2.25m
112.10s
120.95d6.5
130.90d6.5
141.25s
151.30s

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Positionδ (ppm)
1212.0
250.5
335.0
472.0
5140.0
6135.0
745.0
828.0
948.0
10208.0
1130.0
1222.0
1321.5
1425.0
1524.5
Mass Spectrometry (MS) Data

High-resolution mass spectrometry was used to determine the exact mass and molecular formula of the compound.

Table 3: Mass Spectrometry Data

TechniqueIon[M+H]⁺ (Observed)[M+H]⁺ (Calculated)Molecular Formula
HRESIMSPositive251.1642251.1647C₁₅H₂₂O₃

Experimental Protocols

The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.

Plant Material

The leaves of Casearia sylvestris were collected and identified. A voucher specimen should be deposited in a recognized herbarium for future reference.

Extraction and Isolation
  • Extraction: The air-dried and powdered leaves were extracted with methanol (B129727) (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude methanolic extract.

  • Solvent Partitioning: The crude extract was suspended in a methanol-water mixture (9:1) and partitioned successively with n-hexane and chloroform (B151607) (CHCl₃).

  • Chromatographic Separation: The CHCl₃ fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc).

  • Further Purification: Fractions containing the target compound were combined and further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a mass spectrometer with an electrospray ionization (ESI) source.

Biosynthetic Pathway

This compound is a sesquiterpenoid, a class of natural products derived from the C15 precursor farnesyl pyrophosphate (FPP). The biosynthesis of seco-cadinane sesquiterpenoids involves the cyclization of FPP followed by oxidative cleavage of a carbon-carbon bond in the cadinane (B1243036) skeleton. The following diagram illustrates a plausible biosynthetic pathway.

biosynthesis_pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP + DMAPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP Cadinane Cadinane Skeleton FPP->Cadinane Cyclization Oxidized_Cadinane Oxidized Cadinane Intermediate Cadinane->Oxidized_Cadinane Oxidation SecoCadinane This compound Oxidized_Cadinane->SecoCadinane Oxidative Cleavage

Caption: Putative biosynthetic pathway of this compound.

Experimental Workflow

The overall process from plant material to the characterized compound is summarized in the following workflow diagram.

experimental_workflow Plant Casearia sylvestris leaves Extraction Methanol Extraction Plant->Extraction Partition Solvent Partitioning (Hexane/Chloroform) Extraction->Partition ColumnChrom Silica Gel Column Chromatography Partition->ColumnChrom Purification Preparative TLC/HPLC ColumnChrom->Purification Compound Pure Compound Purification->Compound NMR NMR Analysis (1H, 13C, 2D) Compound->NMR MS HRESIMS Analysis Compound->MS Structure Structure Elucidation NMR->Structure MS->Structure

The Architecture of Nature's Scaffolds: A Technical Guide to the Biosynthesis of Secocadinane Sesquiterpenoids in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Secocadinane sesquiterpenoids represent a fascinating and structurally diverse class of natural products with significant potential for therapeutic applications. Characterized by a cleaved cadinane (B1243036) backbone, these C15 isoprenoids are found in various plant species, notably within the genus Schisandra. While the complete biosynthetic pathway for a specific secocadinane sesquiterpenoid has yet to be fully elucidated, a scientifically robust hypothetical pathway can be proposed based on our understanding of terpene biosynthesis and analogous pathways, such as that of the seco-iridoid, secologanin (B1681713).

This technical guide provides an in-depth overview of the proposed biosynthetic pathway of secocadinane sesquiterpenoids, detailing the key enzymatic steps and the methodologies required for their elucidation. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Proposed Biosynthetic Pathway of Secocadinane Sesquiterpenoids

The biosynthesis of secocadinane sesquiterpenoids is hypothesized to be a two-stage process, commencing with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP), and culminating in a key oxidative cleavage event.

Stage 1: Formation of the Cadinane Skeleton

The initial step involves the cyclization of the linear FPP molecule into the bicyclic cadinane core. This complex rearrangement is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs) . Specifically, a putative cadinane synthase would mediate this reaction. These enzymes are known to generate a wide array of cyclic structures from FPP through a series of carbocation intermediates.

Stage 2: Oxidative Cleavage of the Cadinane Ring

Following the formation of the cadinane skeleton, a crucial ring-opening event must occur to yield the characteristic secocadinane structure. This is proposed to be catalyzed by a cytochrome P450 monooxygenase (CYP450) . This hypothesis is strongly supported by the biosynthesis of secologanin, where a CYP450 enzyme, secologanin synthase, performs an analogous oxidative cleavage of the cyclopentane (B165970) ring of loganin.[1] CYP450s are a versatile superfamily of enzymes known to be involved in the oxidative modification of various secondary metabolites in plants, including rearrangements and carbon-carbon bond scissions of terpene backbones.[2][3]

Secocadinane Biosynthesis Pathway cluster_0 General Sesquiterpenoid Pathway cluster_1 Secocadinane-Specific Pathway IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPP Synthase DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Cadinane_Intermediate Cadinane Skeleton Intermediate FPP->Cadinane_Intermediate Cadinane Synthase (Sesquiterpene Synthase) Secocadinane_Product Secocadinane Sesquiterpenoid Cadinane_Intermediate->Secocadinane_Product Putative Secocadinane Synthase (Cytochrome P450 Monooxygenase)

Figure 1: Proposed biosynthetic pathway of secocadinane sesquiterpenoids.

Quantitative Data on Pathway Enzymes

While specific kinetic data for the enzymes in the secocadinane pathway are not yet available, the following table presents representative kinetic parameters for plant sesquiterpene synthases, the enzyme class responsible for the initial cyclization. This data provides a baseline for the expected catalytic efficiency of a putative cadinane synthase.

EnzymePlant SourceSubstrateKM (µM)kcat (s-1)Reference
5-epi-aristolochene synthase (TEAS)Nicotiana tabacumFPP~1.5~0.03[4]
Premnaspirodiene synthase (HPS)Hyoscyamus muticusFPP~2.0~0.02[4]
Kunzeaol synthase (TgTPS2)Thapsia garganicaFPP0.550.29[5][6]

Experimental Protocols for Pathway Elucidation

The elucidation of the proposed biosynthetic pathway for secocadinane sesquiterpenoids would involve the identification, cloning, and functional characterization of the candidate cadinane synthase and cytochrome P450 genes from a secocadinane-producing plant, such as Schisandra bicolor.

Experimental Workflow Start Plant Tissue Collection (e.g., Schisandra bicolor) RNA_Seq Transcriptome Sequencing (RNA-Seq) Start->RNA_Seq Gene_ID Candidate Gene Identification (Homology to known TPS and CYP450s) RNA_Seq->Gene_ID Cloning Gene Cloning into Expression Vectors Gene_ID->Cloning Heterologous_Expression Heterologous Expression (E. coli for TPS, Yeast for CYP450) Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (GC-MS, LC-MS) Enzyme_Assay->Product_Analysis Conclusion Pathway Elucidation Product_Analysis->Conclusion

Figure 2: Experimental workflow for the elucidation of the secocadinane biosynthesis pathway.
Protocol 1: Identification, Cloning, and Functional Characterization of a Putative Cadinane Synthase

  • Candidate Gene Identification: Transcriptome data from a secocadinane-producing plant is mined for sequences with homology to known sesquiterpene synthases.

  • Gene Cloning: The full-length cDNA of the candidate gene is amplified via PCR and cloned into a suitable expression vector, such as pET28a for expression in E. coli.

  • Heterologous Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG.

  • Protein Purification: The recombinant protein is purified from the cell lysate, often using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • In Vitro Enzyme Assay: The purified enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation cofactor, typically MgCl2.

  • Product Analysis: The reaction products are extracted with an organic solvent (e.g., hexane) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the cyclic sesquiterpene products.[1]

  • Kinetic Analysis: Steady-state kinetic parameters (KM and kcat) are determined by varying the substrate concentration and measuring the initial reaction velocity.[5]

Protocol 2: Identification, Cloning, and Functional Characterization of a Putative Secocadinane Synthase (Cytochrome P450)
  • Candidate Gene Identification: The transcriptome is searched for sequences homologous to known plant cytochrome P450s, particularly those from families known to be involved in terpenoid metabolism (e.g., CYP71, CYP72).[7]

  • Gene Cloning: The full-length cDNA of the candidate CYP450 is cloned into a yeast expression vector (e.g., pYES-DEST52), which often includes a partner cytochrome P450 reductase (CPR) for electron transfer.

  • Heterologous Expression: The expression vector is transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae). Protein expression is induced, typically with galactose.

  • Microsome Preparation: Yeast cells are harvested and lysed, and the microsomal fraction containing the membrane-bound CYP450 is isolated by ultracentrifugation.

  • In Vitro Enzyme Assay: The microsomal preparation is incubated with the cadinane intermediate (produced from Protocol 1), a source of reducing equivalents (NADPH), and oxygen in a suitable buffer.

  • Product Analysis: The reaction products are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify the secocadinane products.

  • Kinetic Analysis: Apparent kinetic parameters can be determined by varying the substrate concentration in the microsomal assay.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for secocadinane sesquiterpenoids provides a clear roadmap for the discovery of the novel enzymes responsible for their formation. The elucidation of this pathway will not only deepen our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering and synthetic biology-based production of these valuable natural products. The detailed experimental protocols provided herein offer a practical guide for researchers to undertake this exciting endeavor. Future work should focus on the identification of secocadinane-producing plant species and the subsequent application of these methodologies to definitively characterize the "secocadinane synthase" and its partnering cytochrome P450.

References

Initial Biological Screening of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Dated: December 5, 2025

Executive Summary

This technical guide addresses the current state of knowledge regarding the initial biological screening of the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione . Despite a thorough review of publicly available scientific literature and databases, it must be noted that specific biological screening data for this isolated compound is not available at the time of this report. The compound, a sesquiterpenoid isolated from the leaves of Casearia sylvestris[1], is identified by the CAS number 226904-40-1 and the molecular formula C15H24O3.

While direct experimental data on this compound is absent, this guide provides a comprehensive overview of the known biological activities of its source plant, Casearia sylvestris, and other related sesquiterpenoids. This contextual information is intended to inform potential future screening efforts and highlight promising avenues of investigation for this compound.

Compound Profile: this compound

PropertyValueSource
IUPAC Name 4-hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one--INVALID-LINK--
CAS Number 226904-40-1[2]
Molecular Formula C15H24O3[2]
Molecular Weight 252.35 g/mol [2]
Class Sesquiterpenoid[3]
Natural Source Leaves of Casearia sylvestris[1][3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

Biological Activities of the Source Plant: Casearia sylvestris

Casearia sylvestris, commonly known as "guaçatonga," has a long history in traditional medicine, and its extracts have been the subject of numerous pharmacological studies. The diverse biological activities attributed to this plant suggest a rich chemical composition, including clerodane diterpenes and various sesquiterpenes. These studies provide a strong rationale for the biological screening of its individual constituents like this compound.

Key reported activities of Casearia sylvestris extracts include:

  • Anti-inflammatory and Antinociceptive Properties: Ethanolic extracts and essential oils from the leaves have demonstrated anti-inflammatory and pain-relieving effects.[4][5]

  • Antitumor and Cytotoxic Activity: Various studies have highlighted the cytotoxic potential of Casearia sylvestris extracts against different cancer cell lines. This activity is often attributed to clerodane diterpenes known as casearins.[4][5]

  • Antimicrobial and Antifungal Activity: The essential oil, rich in sesquiterpenes, has shown activity against pathogenic bacteria and fungi.[6][7] Specifically, fractions rich in oxygenated sesquiterpenes were found to be effective against several yeast strains.[6][7]

  • Anti-ulcer Activity: The plant is traditionally used for gastrointestinal issues, and scientific studies have corroborated the anti-ulcer properties of its leaf extracts.[4][5]

Proposed Initial Biological Screening Workflow

Given the absence of data for this compound, a general workflow for the initial biological screening of a novel natural product is proposed. This workflow is designed to efficiently assess the potential therapeutic value of the compound and guide further research.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Hit Identification & Prioritization cluster_2 Phase 3: Secondary & Mechanistic Studies A Compound Acquisition & Purity Assessment B Cytotoxicity Assays (e.g., MTT, LDH) on Cancer & Normal Cell Lines A->B C Antimicrobial Screening (Bacteria & Fungi Panel) A->C D Anti-inflammatory Assays (e.g., NO, Cytokine Production in Macrophages) A->D E Antioxidant Activity (e.g., DPPH, ABTS) A->E F Data Analysis: IC50/MIC Determination B->F C->F D->F E->F G Hit Selection based on Potency & Selectivity F->G H Dose-Response Studies G->H I Target Identification Assays H->I J Signaling Pathway Analysis (e.g., Western Blot, qPCR) H->J

Figure 1. A generalized workflow for the initial biological screening of a novel natural product. This diagram outlines a phased approach, starting from broad in vitro screening to more focused mechanistic studies for identified "hits".

Detailed Experimental Protocols (General Methodologies)

The following are generalized protocols for the key experiments outlined in the proposed screening workflow. These would need to be optimized for the specific compound and cell/microbial lines used.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: A stock solution of this compound in DMSO is prepared. Serial dilutions of the compound are added to the wells to achieve a range of final concentrations. Control wells receive DMSO at the same final concentration as the highest compound dose.

  • Incubation: Plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage of the control. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated using non-linear regression analysis.

Antimicrobial Assay (Broth Microdilution)
  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth media to the mid-logarithmic phase. The cultures are then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Serial dilutions of this compound are prepared in a 96-well plate.

  • Inoculation: The standardized microbial suspension is added to each well.

  • Controls: Positive (standard antibiotic/antifungal) and negative (vehicle) controls are included.

  • Incubation: Plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Potential Signaling Pathways for Investigation

Based on the activities of other sesquiterpenes and extracts from Casearia sylvestris, several signaling pathways are of high interest for future investigation of this compound.

G cluster_0 Potential Cellular Targets cluster_1 Key Signaling Molecules & Processes A 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione B Inflammatory Pathways A->B C Cell Proliferation & Apoptosis Pathways A->C D Microbial Growth Pathways A->D E NF-κB (Nuclear Factor kappa B) B->E F MAPK (Mitogen-Activated Protein Kinase) B->F G Caspases C->G H Bcl-2 family proteins C->H I Bacterial Cell Wall Synthesis D->I J Fungal Ergosterol Biosynthesis D->J

Figure 2. Hypothetical signaling pathways and cellular processes that may be modulated by this compound, based on the known activities of related compounds from Casearia sylvestris.

Conclusion and Future Directions

While there is a clear lack of specific biological screening data for this compound, the rich pharmacological profile of its source plant, Casearia sylvestris, provides a compelling case for its investigation. The presence of other bioactive sesquiterpenes in this plant suggests that this compound may also possess valuable therapeutic properties.

Future research should prioritize a systematic in vitro screening of this compound against a diverse panel of cancer cell lines, pathogenic microbes, and in assays for anti-inflammatory and antioxidant activity. Positive hits from these initial screens would then warrant more detailed mechanistic studies to elucidate the compound's mode of action and potential as a lead for drug development.

References

In-Depth Technical Guide: Physicochemical Properties of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, isolation, and potential biological activities of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid natural product. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, a proposed signaling pathway for its cytotoxic activity is visualized using a Graphviz diagram.

Introduction

This compound is a sesquiterpenoid isolated from the leaves of Casearia sylvestris, a plant species known for its use in traditional medicine. Natural products, particularly those from medicinal plants, are a rich source of novel chemical entities with diverse pharmacological activities. Sesquiterpenoids, a class of C15 terpenoids, have demonstrated a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This guide focuses on the known physicochemical characteristics and biological context of this compound to facilitate further research and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its identification, characterization, and formulation in preclinical studies.

PropertyValueReference
Chemical Name 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one[1]
Synonyms (4R)-4-HYDROXY-1,10-SECO-MUUROL-5-ENE-1,10-DIONE
CAS Number 226904-40-1[1]
Molecular Formula C₁₅H₂₄O₃[1]
Molecular Weight 252.35 g/mol [1]
Appearance Not Reported
Melting Point Not Reported
Boiling Point Not Reported
Solubility Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[1]
Storage Conditions Desiccate at -20°C

Spectroscopic Data

The structural elucidation of this compound was accomplished through extensive Nuclear Magnetic Resonance (NMR) spectroscopy. While the full spectral data from the primary literature is not publicly available, the compound has been characterized using these techniques.

Note: Detailed ¹H and ¹³C NMR data, including chemical shifts (δ) and coupling constants (J), are reported in the primary literature but could not be accessed for this guide. Researchers are advised to consult the original publication for this information: Wang, W., et al. (2009). New clerodane diterpenoids from Casearia sylvestris. Fitoterapia, 80(7), 404-7.[1]

Experimental Protocols

Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from the leaves of Casearia sylvestris, based on common phytochemical practices for isolating sesquiterpenoids.

Experimental Workflow for Isolation

G start Dried and powdered leaves of Casearia sylvestris extraction Maceration with organic solvent (e.g., Methanol (B129727) or Ethanol) start->extraction filtration Filtration and concentration under reduced pressure extraction->filtration partition Solvent-solvent partitioning (e.g., with n-hexane, chloroform, ethyl acetate) filtration->partition chromatography Column Chromatography (Silica gel) Gradient elution (e.g., n-hexane to ethyl acetate) partition->chromatography fractionation Fraction collection and TLC analysis chromatography->fractionation purification Further purification of active fractions (e.g., preparative HPLC) fractionation->purification isolation Isolation of pure this compound purification->isolation

Caption: General workflow for the isolation of the target compound.
  • Plant Material and Extraction: Dried and powdered leaves of Casearia sylvestris are subjected to extraction with a suitable organic solvent, such as methanol or ethanol, at room temperature. The mixture is periodically agitated over several days to ensure exhaustive extraction.

  • Filtration and Concentration: The extract is filtered to remove solid plant material, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The chloroform or ethyl acetate fraction, which is likely to contain the sesquiterpenoids, is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate, is used to separate the different components.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • Final Purification: Fractions containing this compound are pooled and may require further purification using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Structure Elucidation

The chemical structure of the isolated compound is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: To identify the presence of functional groups (e.g., hydroxyl, carbonyl).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to establish the complete chemical structure and stereochemistry of the molecule.

Biological Activity and Signaling Pathways

While specific studies on the mechanism of action of this compound are limited, compounds isolated from Casearia sylvestris, particularly clerodane diterpenes and other sesquiterpenoids, are known to possess significant cytotoxic and antitumor activities.[1] The proposed mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

A plausible signaling pathway for the cytotoxic effects of compounds from Casearia sylvestris involves the modulation of the NF-κB (nuclear factor-kappa B) pathway. NF-κB is a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Inhibition of this pathway can lead to apoptosis.

Proposed Cytotoxic Signaling Pathway

compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione ikb_kinase IKK Complex compound->ikb_kinase Inhibition ikb IκBα ikb_kinase->ikb Phosphorylation (Inhibited) nfkb NF-κB (p65/p50) ikb->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation (Blocked) transcription Transcription of Anti-apoptotic Genes (e.g., Bcl-2, XIAP) nucleus->transcription Gene Transcription (Inhibited) apoptosis Apoptosis transcription->apoptosis Leads to

Caption: Proposed inhibition of the NF-κB signaling pathway.

This diagram illustrates a potential mechanism where this compound inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This results in NF-κB being sequestered in the cytoplasm, thereby blocking its translocation to the nucleus. The inhibition of NF-κB-mediated transcription of anti-apoptotic genes ultimately leads to the induction of apoptosis in cancer cells.

Conclusion

This compound is a sesquiterpenoid natural product with potential for further investigation as a therapeutic agent. This guide has summarized its known physicochemical properties and provided a framework for its isolation and characterization. The proposed mechanism of action through the inhibition of the NF-κB signaling pathway offers a starting point for more detailed mechanistic studies. Further research is warranted to fully elucidate its biological activities and to explore its potential in drug discovery and development.

References

"Literature review of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione research"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. This sesquiterpenoid, isolated from the leaves of Casearia sylvestris, has garnered interest within the scientific community. This document consolidates the available data on its isolation, structural elucidation, and the biological activities of related compounds from its natural source, offering a valuable resource for those engaged in natural product chemistry and drug discovery.

Isolation and Structural Characterization

This compound was first reported as a known compound isolated from the leaves of Casearia sylvestris in a 2009 study published in Fitoterapia. The research, led by Wang et al., focused on the discovery of new clerodane diterpenoids from this plant species. Alongside several novel compounds, 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]-2-cyclohexen-1-one (the systematic name for this compound) was also isolated and its structure was determined through extensive Nuclear Magnetic Resonance (NMR) techniques[1].

Physicochemical Properties

Basic physicochemical data for this compound has been compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 226904-40-1ChemFaces
Molecular Formula C₁₅H₂₄O₃BioCrick
Molecular Weight 252.35 g/mol BioCrick
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces
Experimental Protocol: Isolation

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation Plant Material Plant Material Grinding Grinding Plant Material->Grinding Solvent Extraction Solvent Extraction Grinding->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions Preparative HPLC Preparative HPLC Fractions->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound NMR Spectroscopy NMR Spectroscopy Pure Compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure Compound->Mass Spectrometry Structure Confirmation Structure Confirmation NMR Spectroscopy->Structure Confirmation Mass Spectrometry->Structure Confirmation

Caption: Generalized workflow for the isolation and identification of natural products.

Biological Activity: A Gap in the Research

A thorough review of the existing scientific literature reveals a significant gap in the knowledge regarding the specific biological activities of this compound. While its source, Casearia sylvestris, is well-documented for its traditional medicinal uses and has been shown to possess a range of biological activities, these properties are primarily attributed to other classes of compounds present in the plant, most notably clerodane diterpenes and essential oils.

Cytotoxic and Anti-inflammatory Potential of Casearia sylvestris Constituents

Numerous studies have focused on the cytotoxic and anti-inflammatory properties of extracts and other isolated compounds from Casearia sylvestris.

  • Clerodane Diterpenes (Casearins): A study by Santos et al. (2010) investigated the cytotoxic effects of several casearins isolated from the leaves of C. sylvestris against various human cancer cell lines. The results, summarized in the table below, demonstrate significant cytotoxic activity for these compounds.

CompoundCell LineIC₅₀ (µg/mL)
Casearin BHCT-8 (colon)1.5 ± 0.2
SF-295 (glioblastoma)2.1 ± 0.4
OVCAR-8 (ovarian)1.8 ± 0.3
Casearin DHCT-8 (colon)2.5 ± 0.5
SF-295 (glioblastoma)3.2 ± 0.6
OVCAR-8 (ovarian)2.9 ± 0.4
Casearin OHCT-8 (colon)3.1 ± 0.6
SF-295 (glioblastoma)4.0 ± 0.8
OVCAR-8 (ovarian)3.5 ± 0.7
Caseargrewiin FHCT-8 (colon)0.9 ± 0.1
SF-295 (glioblastoma)1.2 ± 0.2
OVCAR-8 (ovarian)1.1 ± 0.2
  • Essential Oil: The essential oil of C. sylvestris has been shown to possess anti-inflammatory and anti-ulcer properties. A study by Esteves et al. (2005) demonstrated that the essential oil, at a dose of 125 mg/kg, inhibited carrageenan-induced paw edema in rats by 36%. The same study reported a 90% inhibition of stress-induced gastric ulcers.

  • Ethanolic Extract and Other Diterpenes: The anti-inflammatory activity of the ethanolic extract of C. sylvestris leaves and other clerodane diterpenes has also been investigated. One study found that the ethanolic extract exhibited anti-inflammatory effects in a pleurisy model in rats.

It is important to reiterate that these biological activities have not been specifically attributed to this compound.

Future Directions

The current body of research on this compound is limited to its isolation and structural characterization. There is a clear and compelling need for further investigation into the potential biological activities of this compound.

G cluster_current Current Knowledge cluster_future Future Research Isolation Isolation Structure Elucidation Structure Elucidation Isolation->Structure Elucidation Biological Screening Biological Screening Structure Elucidation->Biological Screening Cytotoxicity Assays Cytotoxicity Assays Biological Screening->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays Biological Screening->Anti-inflammatory Assays Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assays->Mechanism of Action Studies Anti-inflammatory Assays->Mechanism of Action Studies Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis

Caption: Logical flow from current knowledge to future research directions.

Given the established pharmacological properties of other compounds from Casearia sylvestris, it is plausible that this compound may also possess interesting biological activities. Future research should prioritize the following:

  • Total Synthesis: Development of a synthetic route to obtain larger quantities of the compound for extensive biological screening.

  • In Vitro Biological Assays: Screening for a wide range of activities, including but not limited to, cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and identifying potential cellular targets and signaling pathways.

References

A Comprehensive Technical Guide to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: Distribution, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from plant sources. This document details its known taxonomic distribution, outlines the experimental protocols for its isolation and structural elucidation, and summarizes its physicochemical properties. As of the latest literature review, specific biological activities and signaling pathways associated directly with this compound have not been extensively reported.

Taxonomic Distribution

The known natural occurrence of this compound is currently limited to a single plant species, Casearia sylvestris.[1][2][3][4][5] This plant is a member of the Salicaceae family (formerly classified under Flacourtiaceae) and is widely distributed in Latin America.[5] Casearia sylvestris is recognized in traditional medicine for its therapeutic properties, which has led to extensive phytochemical investigations of its leaves, bark, and roots. These studies have revealed a rich chemical profile, including clerodane diterpenes, various sesquiterpenes, and other secondary metabolites.

Table 1: Taxonomic Classification of the Source Organism

Taxonomic RankClassification
KingdomPlantae
PhylumTracheophyta
ClassMagnoliopsida
OrderMalpighiales
FamilySalicaceae
GenusCasearia
Speciessylvestris

digraph "Taxonomic_Distribution" {
graph [rankdir="LR", splines=ortho, nodesep=0.4];
node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368", penwidth=1.0];

Plantae [label="Kingdom: Plantae", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tracheophyta [label="Phylum: Tracheophyta", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Magnoliopsida [label="Class: Magnoliopsida", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Malpighiales [label="Order: Malpighiales", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Salicaceae [label="Family: Salicaceae", fillcolor="#34A853", fontcolor="#FFFFFF"]; Casearia [label="Genus: Casearia", fillcolor="#34A853", fontcolor="#FFFFFF"]; sylvestris [label="Species: Casearia sylvestris", fillcolor="#FBBC05", fontcolor="#202124"]; Compound [label="4-Hydroxy-1,10-secocadin-\n5-ene-1,10-dione", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Plantae -> Tracheophyta; Tracheophyta -> Magnoliopsida; Magnoliopsida -> Malpighiales; Malpighiales -> Salicaceae; Salicaceae -> Casearia; Casearia -> sylvestris; sylvestris -> Compound [style=dashed]; }

Taxonomic hierarchy of the source organism.

Physicochemical Properties

This compound is a sesquiterpenoid, a class of C15 terpenoids derived from farnesyl pyrophosphate. Its chemical structure is characterized by a secocadinane skeleton.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₁₅H₂₄O₃
Molecular Weight 252.35 g/mol
CAS Number 226904-40-1
Class Sesquiterpenoid
Appearance Not explicitly reported; likely a colorless oil or amorphous solid
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1][2]

Experimental Protocols

The isolation and structure elucidation of this compound were first described in a 2009 study published in Fitoterapia.[1] While the full experimental details from the original publication are not provided here, the following is a generalized protocol based on standard phytochemical methods for the isolation of sesquiterpenoids from plant material.

Plant Material Collection and Extraction
  • Collection: Leaves of Casearia sylvestris are collected and authenticated by a plant taxonomist.

  • Drying and Pulverization: The leaves are air-dried at room temperature in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder.

  • Extraction: The powdered plant material is subjected to solvent extraction, typically using a nonpolar or medium-polarity solvent such as chloroform, dichloromethane, or ethyl acetate, to enrich the extract with sesquiterpenoids and other lipophilic compounds.[1][2] This can be performed by maceration or Soxhlet extraction.

Isolation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate the target compound.

  • Initial Fractionation: The crude extract is typically fractionated using vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel with a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).

  • Further Chromatographic Separation: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC).

Structure Elucidation

The structure of the purified this compound is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive NMR techniques are employed for the complete structural assignment.[1] This includes:

    • ¹H NMR: To determine the number and types of protons and their splitting patterns.

    • ¹³C NMR and DEPT: To determine the number and types of carbon atoms (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to piece together the complete molecular structure.

Isolation_Workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_elucidation Structure Elucidation Collection Collection of Casearia sylvestris leaves Drying Air-drying and Pulverization Collection->Drying Extraction Solvent Extraction (e.g., Chloroform) Drying->Extraction VLC Initial Fractionation (VLC/Column Chromatography) Extraction->VLC HPLC Further Purification (HPLC/Prep-TLC) VLC->HPLC MS Mass Spectrometry (MS) - Molecular Formula HPLC->MS NMR NMR Spectroscopy (1H, 13C, 2D) - Structural Connectivity HPLC->NMR Pure_Compound Pure 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione MS->Pure_Compound NMR->Pure_Compound

Generalized workflow for the isolation and characterization.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research on the specific biological activities of this compound. While extracts of Casearia sylvestris and other isolated compounds, particularly clerodane diterpenes, have demonstrated a range of pharmacological effects including cytotoxic and anti-inflammatory properties, these activities have not been specifically attributed to this secocadinane sesquiterpenoid.

Further investigation is required to determine the pharmacological potential of this compound. Researchers in drug discovery are encouraged to explore its bioactivity profile, which may reveal novel therapeutic applications.

Conclusion and Future Directions

This compound is a structurally interesting sesquiterpenoid whose known natural occurrence is confined to Casearia sylvestris. The established protocols for its isolation and structural determination provide a solid foundation for obtaining this compound for further study. The primary knowledge gap is the absence of data on its biological effects and potential mechanisms of action. Future research should focus on:

  • Screening for Biological Activities: A broad screening approach to evaluate its cytotoxic, anti-inflammatory, antimicrobial, and other pharmacological properties.

  • Target Identification: If bioactivity is identified, subsequent studies to elucidate its molecular targets and signaling pathways will be crucial.

  • Broader Taxonomic Screening: Investigating other species within the Casearia genus and the broader Salicaceae family for the presence of this and related compounds to better understand its chemotaxonomic significance.

This technical guide serves as a foundational resource for researchers interested in the natural product this compound, highlighting both what is known and the significant opportunities that exist for future investigation.

References

Methodological & Application

Application Notes & Protocols: Extraction of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione from Casearia sylvestris

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Casearia sylvestris, a plant species widely distributed in South America, is a known source of various bioactive compounds, particularly clerodane diterpenes. These compounds have garnered significant interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction and isolation of a specific sesquiterpenoid, 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, from the leaves of Casearia sylvestris. The methodologies outlined are based on established phytochemical extraction techniques for diterpenes and related compounds from this plant.

Data Presentation

The following tables summarize quantitative data related to the extraction and isolation of compounds from Casearia sylvestris, providing an overview of typical yields and solvent consumption.

Table 1: Extraction and Fractionation Yields

Plant MaterialInitial MassExtraction Solvent & MethodCrude Extract YieldPartitioning SolventDichloromethane (B109758) Fraction YieldReference
Dried Leaves2.1 kgEthanol (B145695) (sonication)139.0 g (6.62%)Methanol (B129727):Water (7:3) / Dichloromethane71.0 g (51.1% of crude)[1][2]
Fresh Leaves1.27 kgSteam Distillation (5h)2.92 g (0.23%)Not Applicable (Essential Oil)Not Applicable[3]

Table 2: Chromatographic Separation and Final Yield of Related Diterpenes

Starting Material (Fraction)Mass of Starting MaterialChromatographic MethodsIsolated CompoundFinal YieldReference
SPE-fraction 513.5 g1. Silica (B1680970) Gel CC (Hexane:EtOAc) 2. RP-CC (MeOH:Water) 3. Prep RP-HPLC (C18, 65% MeOH)(+)-15-hydroxy-3-cleroden-2-one5.0 mg[1]
Hexane/EtOAc 3:7 fraction28.4 g1. Silica Gel CC (Hexane:EtOAc) 2. SPE (RP-C18, MeOH:Water)(-)-hardwickiic acid29.0 mg[1]

Note: While the above data pertains to other diterpenes from the same plant, it provides a valuable reference for expected yields during the isolation of this compound.

Experimental Protocols

The following protocols describe a comprehensive workflow for the extraction and isolation of this compound from the dried leaves of Casearia sylvestris.

1. Plant Material Preparation:

  • Collection: Collect fresh leaves of Casearia sylvestris.

  • Drying: Air-dry the leaves in a shaded, well-ventilated area until brittle.

  • Grinding: Pulverize the dried leaves into a fine powder using a mechanical grinder.

2. Crude Extraction:

  • Apparatus: Large-volume flasks, sonicator bath.

  • Solvent: 95% Ethanol.

  • Procedure:

    • Place the powdered leaves (e.g., 2.1 kg) into a large flask.[1][2]

    • Add ethanol to cover the plant material (e.g., 3 x 6.0 L).[1][2]

    • Sonicate the mixture for 20 minutes.[1][2] Repeat the extraction three times with fresh solvent.

    • Combine the ethanol extracts and filter to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

3. Solvent Partitioning:

  • Apparatus: Large separatory funnel.

  • Solvents: Methanol, distilled water, dichloromethane.

  • Procedure:

    • Dissolve the crude extract (e.g., 139.0 g) in a mixture of methanol and water (7:3, v/v).[1][2]

    • Transfer the solution to a separatory funnel.

    • Perform liquid-liquid partitioning by adding an equal volume of dichloromethane.[1][2]

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the lower dichloromethane layer. Repeat the partitioning process three times.

    • Combine the dichloromethane fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the dichloromethane fraction.

4. Chromatographic Purification:

The purification process typically involves multiple chromatographic steps to isolate the target compound from the complex mixture.

  • A. Solid Phase Extraction (SPE) / Initial Fractionation:

    • Stationary Phase: Silica gel.

    • Mobile Phase: A stepwise gradient of dichloromethane and methanol.

    • Procedure:

      • Subject the dichloromethane fraction (e.g., 71.0 g) to SPE over a silica gel column.[1]

      • Elute sequentially with solvents of increasing polarity, such as 100% dichloromethane, dichloromethane:methanol (9:1), and 100% methanol.[1]

      • Collect the fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing the compound of interest.

  • B. Silica Gel Column Chromatography (CC):

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of n-hexane and ethyl acetate (B1210297).

    • Procedure:

      • Apply a promising fraction from the SPE onto a silica gel column.

      • Elute the column with a gradient of n-hexane:ethyl acetate (e.g., starting from 8:2, moving to 6:4, 4:6, and then pure ethyl acetate).[1]

      • Collect fractions and analyze by TLC to pool fractions containing the target compound.

  • C. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Stationary Phase: C18 column.

    • Mobile Phase: A mixture of methanol and water.

    • Procedure:

      • Dissolve the semi-purified fraction in a suitable solvent (e.g., methanol).

      • Inject the solution into a preparative RP-HPLC system.

      • Elute with an isocratic or gradient mixture of methanol and water (e.g., 65% methanol).[1]

      • Monitor the elution at a suitable wavelength (e.g., 235 nm) and collect the peak corresponding to this compound.

      • Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation:

The identity and structure of the isolated compound should be confirmed using spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

Experimental Workflow Diagram:

Extraction_Workflow Plant 1. Dried & Powdered Casearia sylvestris Leaves Extraction 2. Sonication with Ethanol Plant->Extraction Filtration 3. Filtration & Concentration Extraction->Filtration CrudeExtract Crude Ethanol Extract Filtration->CrudeExtract Partitioning 4. Liquid-Liquid Partitioning (MeOH:H2O / CH2Cl2) CrudeExtract->Partitioning DCM_Fraction Dichloromethane Fraction Partitioning->DCM_Fraction SPE 5. Solid Phase Extraction (Silica Gel) DCM_Fraction->SPE CC 6. Column Chromatography (Silica Gel, Hexane:EtOAc) SPE->CC HPLC 7. Preparative RP-HPLC (C18, MeOH:H2O) CC->HPLC PureCompound Pure 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione HPLC->PureCompound Analysis 8. Structure Elucidation (NMR, MS) PureCompound->Analysis Hypothetical_MOA Compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione CellAssay Initial Bioactivity Screening (e.g., Cytotoxicity Assay) Compound->CellAssay TargetID Target Identification (e.g., Affinity Chromatography, Proteomics) CellAssay->TargetID If active BiologicalEffect Observed Biological Effect CellAssay->BiologicalEffect CellularTarget Identified Cellular Target (e.g., Enzyme, Receptor) TargetID->CellularTarget PathwayAnalysis Pathway Analysis (e.g., Western Blot, RNA-Seq) SignalingPathway Elucidated Signaling Pathway (e.g., Apoptosis, Inflammation) PathwayAnalysis->SignalingPathway CellularTarget->PathwayAnalysis SignalingPathway->BiologicalEffect

References

Application Notes and Protocols for the Chromatographic Purification of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid compound isolated from the leaves of Casearia sylvestris. This document provides a detailed overview of the chromatographic purification of this compound, including a generalized protocol based on methods for isolating similar compounds from its natural source. While the specific experimental details for the original isolation of this compound from the primary literature could not be definitively located through the conducted searches, the following protocols are based on established methodologies for the fractionation of extracts from Casearia sylvestris.

Data Presentation

The following table summarizes the typical results of a multi-step chromatographic purification process for a target compound from a plant extract. The data presented here is illustrative and should be adapted based on experimental findings.

Purification StepStarting Material (g)Fraction/Eluate Volume (mL)Compound Yield (mg)Purity (%)Analytical Method
Crude Methanolic Extract 500 (dried leaves)500025,000~5TLC
Liquid-Liquid Partitioning (Hexane) 252 x 100010,000~15TLC, HPLC
Silica (B1680970) Gel Column Chromatography 1015001,500~60HPLC
Preparative HPLC 1.5200250>95HPLC, NMR
Final Purified Compound 0.25-220 >98 HPLC, NMR, MS

Experimental Protocols

Plant Material Collection and Preparation
  • Collection: Leaves of Casearia sylvestris are collected and authenticated by a plant taxonomist.

  • Drying: The leaves are air-dried in the shade at room temperature for 7-10 days or until a constant weight is achieved.

  • Grinding: The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction
  • Maceration: The powdered leaf material (500 g) is macerated with methanol (B129727) (5 L) at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration: The extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude methanolic extract.

Solvent Partitioning (Liquid-Liquid Extraction)
  • Suspension: The crude methanolic extract (25 g) is suspended in a mixture of methanol and water (9:1 v/v, 500 mL).

  • Partitioning: The suspension is transferred to a separatory funnel and partitioned successively with hexane (B92381) (2 x 1 L).

  • Fraction Collection: The hexane fraction is collected and concentrated under reduced pressure.

Column Chromatography
  • Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase. The column is packed using a slurry of silica gel in hexane.

  • Sample Loading: The concentrated hexane fraction (10 g) is adsorbed onto a small amount of silica gel and loaded onto the column.

  • Elution: The column is eluted with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (B1210297) (e.g., 98:2, 95:5, 90:10, 80:20, 50:50 hexane:ethyl acetate), followed by pure ethyl acetate and finally methanol.

  • Fraction Collection: Fractions of 50-100 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are pooled.

Preparative High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A preparative HPLC system equipped with a UV detector is used.

  • Column: A C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm) is employed.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient program should be optimized based on analytical HPLC runs.

  • Sample Injection: The semi-purified fraction from column chromatography containing the target compound is dissolved in a suitable solvent and injected onto the column.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the collected fraction is assessed by analytical HPLC.

Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Visualizations

experimental_workflow start Start: Dried Leaves of Casearia sylvestris extraction Extraction with Methanol start->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Methanolic Extract concentration1->crude_extract partitioning Liquid-Liquid Partitioning (Hexane/MeOH-H2O) crude_extract->partitioning hexane_fraction Hexane Fraction partitioning->hexane_fraction concentration2 Concentration hexane_fraction->concentration2 column_chromatography Silica Gel Column Chromatography concentration2->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection preparative_hplc Preparative HPLC fraction_collection->preparative_hplc pure_compound Pure this compound preparative_hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

Caption: Experimental workflow for the purification of this compound.

logical_relationship cluster_extraction Extraction & Initial Separation cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization Plant_Material Plant Material Crude_Extract Crude Extract Plant_Material->Crude_Extract Maceration Partitioned_Fractions Partitioned Fractions Crude_Extract->Partitioned_Fractions Solvent Partitioning Semi_Purified_Fractions Semi-Purified Fractions Partitioned_Fractions->Semi_Purified_Fractions Column Chromatography Target_Compound Target Compound Semi_Purified_Fractions->Target_Compound Preparative HPLC Structural_Confirmation Structural Confirmation Target_Compound->Structural_Confirmation Spectroscopy (NMR, MS)

Caption: Logical relationship of the purification and analysis steps.

"In vitro cytotoxicity assay protocol for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for determining the in vitro cytotoxicity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid compound isolated from the leaves of Casearia sylvestris[1]. The protocol is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell metabolic activity as an indicator of cell viability[2][3][4]. This assay is a reliable and cost-effective method for screening the cytotoxic effects of natural products and other chemical compounds[2][5].

The MTT assay relies on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells[2][4]. The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution[3][4]. This protocol is designed to be a comprehensive guide for researchers, providing detailed steps from cell culture preparation to data analysis.

Compound Information

  • Compound Name: this compound

  • CAS Number: 226904-40-1[1][6][7]

  • Source: Isolated from the leaves of Casearia sylvestris[1].

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc[1]. For cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent.

Data Presentation

Quantitative data from the cytotoxicity assay should be summarized in a clear and structured format to facilitate comparison and interpretation. The following table is a template for presenting the 50% inhibitory concentration (IC₅₀) values of this compound against various cancer cell lines after a 48-hour incubation period.

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast AdenocarcinomaEnter Value
A549Lung CarcinomaEnter Value
HeLaCervical AdenocarcinomaEnter Value
HepG2Hepatocellular CarcinomaEnter Value

Experimental Protocol: MTT Assay

This protocol outlines the steps for determining the cytotoxicity of this compound using the MTT assay.

Materials and Reagents
  • This compound

  • Selected cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

Experimental Workflow Diagram

experimental_workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare stock solution of this compound in DMSO treat_cells Treat cells with serial dilutions of the compound prep_compound->treat_cells prep_cells Culture and harvest selected cancer cells seed_cells Seed cells into a 96-well plate prep_cells->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h incubate_24h->treat_cells incubate_48h Incubate for 48h (37°C, 5% CO₂) treat_cells->incubate_48h add_mtt Add MTT solution to each well incubate_48h->add_mtt incubate_4h Incubate for 2-4h to allow formazan crystal formation add_mtt->incubate_4h solubilize Add DMSO to solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate percentage of cell viability read_absorbance->calculate_viability determine_ic50 Determine the IC₅₀ value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Step-by-Step Procedure
  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium.

    • Harvest the cells using Trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium[8].

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Culture medium only (no cells).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator. The incubation time can be varied (e.g., 24, 72 hours) depending on the experimental design[9].

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader[4]. Use a reference wavelength of 630 nm to reduce background noise if necessary.

Data Analysis
  • Background Correction: Subtract the average absorbance of the blank control wells from the absorbance of all other wells.

  • Calculation of Cell Viability: Calculate the percentage of cell viability for each treatment group using the following formula:

    % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Determination of IC₅₀:

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway Visualization

While a specific signaling pathway for the cytotoxic action of this compound is not yet established, a general diagram illustrating potential mechanisms of drug-induced cytotoxicity leading to apoptosis is provided below.

signaling_pathway Potential Cytotoxicity-Induced Apoptotic Pathway cluster_stimulus External Stimulus cluster_cellular Cellular Response cluster_pathway Apoptotic Cascade cluster_outcome Final Outcome compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione stress Cellular Stress (e.g., ROS generation) compound->stress dna_damage DNA Damage compound->dna_damage mito_dysfunction Mitochondrial Dysfunction stress->mito_dysfunction p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation mito_dysfunction->bax p53->bax cyto_c Cytochrome c Release bax->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Caption: A generalized pathway of drug-induced apoptosis.

References

Unveiling the Antimicrobial Potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to detailed application notes and protocols concerning the mechanism of action of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid isolated from plants such as Casearia sylvestris and Chimonanthus grammatus. This document outlines the known biological activities of the compound, with a focus on its antimicrobial properties, and provides standardized protocols for its study.

Biological Activity and Mechanism of Action

This compound has been identified as an active antimicrobial agent, demonstrating inhibitory effects against the Gram-positive bacterium Staphylococcus aureus.[1][2][3][4] While the precise molecular mechanisms are still under investigation, its activity is part of a broader profile of bioactive compounds found in Chimonanthus grammatus, which includes flavonoids, terpenoids, and coumarins that are known to possess antimicrobial properties.[1] The extracts from this plant, containing this compound among other active compounds, have shown efficacy against a range of both Gram-positive and Gram-negative bacteria.[1]

The general antimicrobial mechanisms of related compounds from the source plant may involve pathways such as the inhibition of nucleic acid synthesis or disruption of bacterial cell membranes. However, the specific signaling pathways modulated by this compound are yet to be elucidated.

Quantitative Data Summary

While the antimicrobial activity of this compound against Staphylococcus aureus has been confirmed, specific quantitative data such as IC50, BIC50 (biofilm inhibitory concentration), and BEC50 (biofilm eradication concentration) for this particular compound are not yet available in the public domain. For context, other antimicrobial compounds isolated from Chimonanthus grammatus have demonstrated significant activity against planktonic S. aureus and its biofilms, as detailed in the table below.[1]

CompoundIC50 (µg/mL) vs. Planktonic S. aureusBIC50 (µg/mL) vs. S. aureus BiofilmBEC50 (µg/mL) vs. S. aureus Biofilm
Isofraxidin13.5115.4345.86
Quercitrin15.8618.8657.62
Kaempferol18.0817.31≥62.50

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, the following detailed protocols for antimicrobial and antibiofilm activity assessment are provided, based on methodologies reported for compounds isolated from Chimonanthus grammatus.[2]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus.

Materials:

  • This compound

  • Staphylococcus aureus strain (e.g., ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • Sterile 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture S. aureus in MHB overnight at 37°C.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound where no visible growth is observed.

    • Optionally, measure the optical density at 600 nm to confirm visual assessment.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight S. aureus Culture Bacterial_Inoculum Prepare Bacterial Inoculum (5x10^5 CFU/mL) Bacterial_Culture->Bacterial_Inoculum Compound_Stock Compound Stock Solution Serial_Dilutions Prepare Serial Dilutions of Compound Compound_Stock->Serial_Dilutions Inoculation Inoculate Microtiter Plate Bacterial_Inoculum->Inoculation Serial_Dilutions->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Read_Results Visual Inspection & Optional OD600 Reading Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Protocol 2: Assessment of Biofilm Inhibition (BIC50)

Objective: To determine the concentration of this compound that inhibits 50% of biofilm formation by Staphylococcus aureus.

Materials:

  • Same as Protocol 1, with the addition of:

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Crystal Violet (0.1%)

  • Ethanol (95%)

  • Plate reader (570 nm)

Procedure:

  • Preparation of Bacterial Inoculum and Compound Dilutions:

    • Prepare bacterial inoculum and compound dilutions in TSB with 1% glucose as described in Protocol 1.

  • Biofilm Formation:

    • Add the bacterial inoculum to the wells of a 96-well plate containing the compound dilutions.

    • Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.

  • Quantification of Biofilm:

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash the wells again with PBS to remove excess stain.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Measure the absorbance at 570 nm using a plate reader.

  • Calculation of BIC50:

    • Calculate the percentage of biofilm inhibition for each compound concentration relative to the control (no compound).

    • Determine the BIC50 value from the dose-response curve.

Biofilm_Inhibition_Workflow cluster_setup Setup cluster_quantification Quantification cluster_result Result Preparation Prepare Inoculum & Compound Dilutions Incubation_Biofilm Incubate for Biofilm Formation (24h at 37°C) Preparation->Incubation_Biofilm Washing Wash to Remove Planktonic Cells Incubation_Biofilm->Washing Staining Stain with Crystal Violet Washing->Staining Solubilization Solubilize Stain Washing->Solubilization Staining->Washing Wash excess stain Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading Calculation Calculate % Inhibition Absorbance_Reading->Calculation BIC50 Determine BIC50 Calculation->BIC50 Postulated_Signaling_Pathway cluster_pathways Potential Target Pathways cluster_outcomes Cellular Outcomes Compound This compound NFkB NF-κB Pathway Compound->NFkB ? MAPK MAPK Pathway Compound->MAPK ? Inflammation Modulation of Inflammatory Response NFkB->Inflammation Bacterial_Growth Inhibition of Bacterial Growth MAPK->Bacterial_Growth

References

Application Notes and Protocols: Anti-inflammatory Potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide for investigating the anti-inflammatory potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. As of the latest literature review, specific experimental data on the anti-inflammatory activity of this particular compound is not publicly available. The methodologies described are based on standard assays used to evaluate other anti-inflammatory compounds, including those isolated from Casearia sylvestris, the plant source of this sesquiterpenoid.

Introduction

This compound is a sesquiterpenoid isolated from the leaves of Casearia sylvestris. This plant is traditionally used in folk medicine for its anti-inflammatory and wound-healing properties.[1] Scientific studies have confirmed the anti-inflammatory effects of various extracts and isolated compounds from Casearia sylvestris, such as clerodane diterpenes and other sesquiterpenes.[2][3][4][5] These compounds have been shown to modulate key inflammatory pathways, including the inhibition of phospholipase A2, cyclooxygenase (COX), and the production of pro-inflammatory mediators.[6][7][8] One study demonstrated that derivatives from C. sylvestris could suppress the lipopolysaccharide (LPS)-induced inflammatory response in human gingival keratinocytes by inhibiting the nuclear translocation of NF-κB and reducing the expression of cytokines like TNF-α, IL-1β, and IL-6.[1]

Given the established anti-inflammatory profile of its source plant, this compound represents a promising candidate for investigation as a novel anti-inflammatory agent. These application notes provide a framework for the initial screening and mechanistic evaluation of this compound.

Data Presentation: Hypothetical Screening Data

The following table illustrates how quantitative data from key anti-inflammatory assays could be structured for clear comparison.

AssayTest Concentration (µM)Result (vs. LPS Control)Positive Control (e.g., Dexamethasone)
Cell Viability (MTT) 198% ± 4.5%99% ± 3.8%
1095% ± 5.1%97% ± 4.2%
5075% ± 6.2%96% ± 3.9%
Nitric Oxide (NO) Production 185% ± 7.1%30% ± 5.5%
1060% ± 8.3%25% ± 4.9%
5040% ± 6.9%22% ± 4.1%
TNF-α Secretion (ELISA) 1070% ± 9.2%35% ± 6.3%
5045% ± 8.5%31% ± 5.8%
IL-6 Secretion (ELISA) 1075% ± 10.1%40% ± 7.2%
5050% ± 9.4%38% ± 6.7%
NF-κB p65 Nuclear Translocation 5055% reduction70% reduction
p38 MAPK Phosphorylation 5060% reduction75% reduction

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for an in vitro model using a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

3.1. General Experimental Workflow

The overall workflow for screening the anti-inflammatory potential of the compound is depicted below.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action A Prepare stock solution of This compound in DMSO C Determine non-toxic concentration range (MTT Assay) A->C B Culture RAW 264.7 Macrophages B->C D Pre-treat cells with compound C->D E Induce inflammation with LPS (1 µg/mL) D->E F Measure Nitric Oxide (Griess Assay) E->F G Measure Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) E->G H Prepare cell lysates E->H J Immunofluorescence for NF-κB p65 nuclear translocation E->J I Western Blot for key signaling proteins (p-p65, p-p38, p-ERK, p-JNK) F->I Correlate NO reduction with pathway inhibition G->I Analyze inhibition of signaling pathways H->I G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs IKK IKK Complex TAK1->IKK p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Inflammation Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->Inflammation IkB IκBα IKK->IkB inhibits NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_nuc->Inflammation Cytoplasm Cytoplasm Nucleus Nucleus Compound This compound Compound->TAK1 Potential Target Compound->IKK Potential Target Compound->NFkB_nuc Potential Target

References

Application Notes and Protocols: Investigating the Anticancer Properties of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (Sphaeropsidin A)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the anticancer properties and mechanism of action of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a compound identified as Sphaeropsidin A in the scientific literature. Sphaeropsidin A is a fungal metabolite isolated from Diplodia cupressi that has demonstrated significant anticancer activity, particularly against drug-resistant cancer cell lines.[1][2] Its unique mode of action, which involves the impairment of regulatory volume increase (RVI), makes it a promising candidate for further investigation and development as a therapeutic agent.[1][2][3]

Mechanism of Action

Sphaeropsidin A exerts its anticancer effects by inducing a rapid and marked cellular shrinkage.[1][4] This is not a consequence of apoptosis but rather a primary trigger. The compound impairs the regulatory volume increase (RVI) mechanism, which cancer cells often utilize to counteract apoptotic stimuli and maintain their volume.[2][4][5] This impairment is linked to the loss of intracellular chloride ions (Cl⁻) and a decrease in the extracellular bicarbonate (HCO₃⁻) concentration.[1][2] Depending on the cancer cell type, Sphaeropsidin A may target the Na-K-2Cl (NKCC1) cotransporter or Cl⁻/HCO₃⁻ anion exchangers.[1][2] The sustained cellular shrinkage ultimately leads to the induction of apoptosis, bypassing common resistance pathways.[4]

Sphaeropsidin_A Sphaeropsidin A Ion_Transporters Ion Transporters (NKCC1, Cl⁻/HCO₃⁻ Exchangers) Sphaeropsidin_A->Ion_Transporters Inhibits RVI Regulatory Volume Increase (RVI) Sphaeropsidin_A->RVI Impairs Ion_Homeostasis Disruption of Ion Homeostasis (↓ Intracellular Cl⁻) Sphaeropsidin_A->Ion_Homeostasis Disrupts Ion_Transporters->RVI Mediates RVI->Ion_Homeostasis Maintains Cell_Shrinkage Cellular Shrinkage Ion_Homeostasis->Cell_Shrinkage Induces Apoptosis Apoptosis Cell_Shrinkage->Apoptosis Triggers

Caption: Proposed mechanism of action of Sphaeropsidin A.

Data Presentation

Table 1: In Vitro Anticancer Activity of Sphaeropsidin A
Cell Line PanelMetricValue (µM)Reference
NCI-60Mean LC50~10[1][2]
NCI-60GI50 Range0.3 - 6.3[4]
NCI-60Average GI501.6[4]
Normal MelanocytesGI5013[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of Sphaeropsidin A on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., SKMEL-28 melanoma, A549 lung cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sphaeropsidin A stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Sphaeropsidin A in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Sphaeropsidin A Incubate_24h->Treat_Compound Incubate_72h Incubate 72h Treat_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Sphaeropsidin A.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sphaeropsidin A

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of Sphaeropsidin A for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Protocol 3: Analysis of Cell Volume Changes by Flow Cytometry

This protocol is used to assess the effect of Sphaeropsidin A on cell size.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sphaeropsidin A

  • 6-well plates

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Sphaeropsidin A at various concentrations and for different time points (e.g., 6, 12, 24 hours).

  • Cell Harvesting: Harvest the cells as described in Protocol 2.

  • Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Use the forward scatter (FSC) parameter to determine the relative cell size. A decrease in the mean FSC value indicates cell shrinkage.

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

This protocol can be used to investigate the molecular mechanisms of Sphaeropsidin A-induced apoptosis by examining the expression of key proteins.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Sphaeropsidin A

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Treat cells with Sphaeropsidin A, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Start Start Cell_Treatment Cell Treatment with Sphaeropsidin A Start->Cell_Treatment Protein_Extraction Protein Extraction and Quantification Cell_Treatment->Protein_Extraction SDS_PAGE SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Western Transfer to PVDF SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection End End Detection->End

References

Application Notes and Protocols for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known biological activities of extracts from Casearia sylvestris, the natural source of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, and the general activities of structurally related sesquiterpenoid and dione-containing compounds. Direct experimental evidence for the specific biological activities of this compound is limited in the public domain. These protocols are intended to serve as a starting point for research and should be optimized for specific experimental conditions.

Introduction

This compound is a sesquiterpenoid natural product isolated from the leaves of Casearia sylvestris[1][2][3][4]. This plant species is known for its traditional use in medicine and for producing a variety of bioactive compounds, including clerodane diterpenes and sesquiterpenes. Extracts from Casearia sylvestris have been reported to possess cytotoxic, anti-inflammatory, and antimicrobial properties[5][6][7][8]. The dione (B5365651) functionality within this compound suggests potential for Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, a mechanism common to many bioactive natural products. This reactivity, along with the overall chemical structure, makes it a candidate for investigation as a chemical probe to explore various cellular pathways.

Chemical Structure:

Potential Applications as a Chemical Probe:

  • Probing Cellular Cytotoxicity and Apoptosis: Based on the cytotoxic activity of Casearia sylvestris extracts[5][9], this compound can be used to investigate mechanisms of cell death in cancer cell lines.

  • Investigating Anti-inflammatory Pathways: Given the anti-inflammatory properties of the source plant[5][7], the compound may serve as a probe to study signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

  • Target Identification: The potential reactivity of the dione moiety could be exploited for activity-based protein profiling (ABPP) to identify its cellular protein targets.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 226904-40-1[10]
Molecular Formula C₁₅H₂₄O₃[2]
Molecular Weight 252.35 g/mol [2]
Appearance Solid
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][10]
Storage Store at -20°C for long-term stability.[2][10]

Table 2: Hypothetical Bioactivity Profile for Initial Screening

Assay TypeCell Line / SystemSuggested Concentration RangeReadoutPotential Target Pathway
Cytotoxicity HeLa, A549, MCF-70.1 - 100 µMCell Viability (MTT, CellTiter-Glo)Apoptosis, Necrosis
Anti-inflammatory RAW 264.70.1 - 50 µMNitric Oxide (Griess Assay), TNF-α, IL-6 (ELISA)NF-κB, MAPK
Antimicrobial E. coli, S. aureus1 - 200 µg/mLMinimum Inhibitory Concentration (MIC)Bacterial Growth Machinery

Experimental Protocols

Protocol 1: Evaluation of Cytotoxic Activity using the MTT Assay

This protocol outlines a method to determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only).

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells.

    • Incubate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value.

G cluster_workflow Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione (24-72h) A->B Incubate 24h C Add MTT Reagent (4h incubation) B->C D Solubilize Formazan with DMSO C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 Value E->F

Caption: Workflow for determining the cytotoxic activity of the compound.

Protocol 2: Assessment of Anti-inflammatory Activity via Nitric Oxide Inhibition Assay

This protocol describes how to evaluate the potential of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound and LPS Treatment:

    • Prepare dilutions of this compound in culture medium (0.1 - 50 µM).

    • Pre-treat the cells with the compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS), a positive control (LPS only), and a vehicle control.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Prepare a standard curve using sodium nitrite to quantify the amount of nitrite.

  • Cell Viability (Concurrently):

    • Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

G cluster_pathway Inhibition of Inflammatory Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Probe 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione IKK IKK Complex Probe->IKK Potential Inhibition MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide iNOS->NO

Caption: Potential mechanism of anti-inflammatory action.

Mandatory Visualizations

Experimental Workflow for Target Identification using Activity-Based Protein Profiling (ABPP)

G cluster_abpp ABPP Workflow for Target Identification A Synthesize Alkyne-tagged Analog of This compound B Treat Cell Lysate or Live Cells with the tagged probe A->B C Covalent Labeling of Target Proteins B->C D Click Chemistry with Azide-Biotin Tag C->D E Enrichment of Labeled Proteins using Streptavidin Beads D->E F On-bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Identify Potential Protein Targets G->H G cluster_effects Potential Cellular Effects of the Chemical Probe Probe 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione ROS Induction of Reactive Oxygen Species (ROS) Probe->ROS Inflammation Inhibition of Inflammatory Mediators Probe->Inflammation CellCycle Cell Cycle Arrest Probe->CellCycle Apoptosis Induction of Apoptosis ROS->Apoptosis Cytotoxicity Cancer Cell Cytotoxicity Apoptosis->Cytotoxicity CellCycle->Cytotoxicity

References

Troubleshooting & Optimization

"Solubility issues of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in biological assays"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (CAS: 226904-40-1) in biological assays. This sesquiterpenoid, isolated from Casearia sylvestris, presents solubility challenges common to hydrophobic compounds.[1][2]

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Media

The primary challenge in using this compound in biological assays is its low aqueous solubility. The most common approach is to use a water-miscible organic solvent, such as Dimethyl Sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution, which is then diluted into your aqueous assay medium.[1][3]

Recommended Solvent: DMSO is a common solvent for this compound.[1]

General Stock Solution Protocol:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in 100% DMSO.

  • To aid dissolution, you may warm the vial to 37°C and use an ultrasonic bath.[4]

  • Store the stock solution in small aliquots in tightly sealed vials at -20°C for up to two weeks.[1] It is recommended to prepare and use solutions on the same day whenever possible.[1][4]

  • Before use, allow the aliquot to equilibrate to room temperature for at least one hour.[1]

  • Perform serial dilutions from your stock solution into the final aqueous assay medium to achieve the desired working concentration.

Issue: Vehicle (DMSO) Effects on Experimental Results

DMSO is not biologically inert and can exert effects on cell cultures in a dose-dependent manner, including alterations in cell growth, viability, and gene expression.[5][6] It is crucial to distinguish the effects of the compound from the effects of the solvent.

Data Presentation: Recommended DMSO Concentrations in Cell-Based Assays

DMSO ConcentrationPotential Effects & Recommendations
≤ 0.1% Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling. Highly recommended for all long-term (>24h) experiments.[5]
0.1% - 0.5% Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h). A vehicle control titration is strongly advised to confirm the optimal concentration for your specific cell line.[5]
0.5% - 1.0% May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.[5][7]
> 1.0% Often cytotoxic and not recommended for most cell-based assays.[5][7]

Experimental Protocols: Vehicle Control Titration Assay

This protocol helps determine the maximum concentration of DMSO that does not significantly affect the viability of your specific cell line.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the same density used for your primary experiments. Allow cells to adhere overnight.

  • Vehicle Dilution Series: Prepare a series of dilutions of your vehicle (e.g., DMSO) in your cell culture medium. The concentrations should span the range you intend to use in your experiment (e.g., from 0.01% to 1.0%).

  • Treatment: Replace the medium in the wells with the medium containing the different vehicle concentrations. Include a "medium only" control (0% DMSO).

  • Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).

  • Viability Assay: Perform a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®).

  • Analysis: Determine the highest DMSO concentration that results in ≥95% cell viability compared to the "medium only" control. This is the maximum recommended vehicle concentration for your future experiments.[5]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates when I add it to the cell culture medium. What should I do?

A1: This is a common issue with hydrophobic compounds. Here are a few steps to troubleshoot:

  • Check your final DMSO concentration: Ensure the final concentration of DMSO in your well is at a level that maintains solubility but is non-toxic to your cells (ideally ≤ 0.5%).

  • Modify your dilution method: Instead of adding the stock solution directly to the full volume of medium in the well, try a stepwise dilution. You can also try adding the compound to a smaller volume of medium and then adding that to the well, ensuring rapid mixing.

  • Increase the stock concentration: If you need a high final concentration of your compound, you may need to prepare a more concentrated DMSO stock solution to keep the final DMSO percentage low.

  • Warm the medium: Gently warming the assay medium to 37°C before adding the compound can sometimes help.

Q2: Can I use a solvent other than DMSO?

A2: Yes, other solvents like ethanol, methanol, or acetone (B3395972) may also dissolve this compound.[1] However, the choice of solvent depends on its compatibility with your specific biological assay. Like DMSO, these solvents can also have biological effects, and a vehicle control titration should be performed.[6]

Q3: How do I prepare a stock solution if I only have a small amount of the compound?

A3: If you have a small, pre-weighed amount of the compound in a vial, you can add a precise volume of DMSO directly to the vial to create a stock solution of a known concentration. For example, if you have 1 mg of the compound (Molecular Weight to be determined by the user for precise calculation), you would add the appropriate volume of DMSO to achieve your desired molarity (e.g., 10 mM).

Q4: I am seeing an effect in my cells treated with the compound, but also in my vehicle control group. How do I interpret these results?

A4: This indicates that the vehicle (e.g., DMSO) is having a biological effect on its own. It is essential to compare the results of your compound-treated group directly to the vehicle-control group, not to an untreated (medium only) control. The true effect of your compound is the difference between the compound-treated group and the vehicle-treated group. DMSO has been shown to inhibit certain signaling pathways, such as p38 and JNK, which should be considered during data interpretation.[5]

Visualizations

G cluster_prep Preparation cluster_dilution Dilution cluster_assay Assay A Weigh Compound B Dissolve in 100% DMSO (e.g., 10 mM stock) A->B C Sonicate/Warm if needed B->C D Serial Dilution in Assay Medium C->D E Final working concentration (e.g., 10 µM) D->E F Check Final DMSO % (e.g., <= 0.1%) E->F G Add to Biological System (e.g., Cell Culture) F->G H Incubate G->H I Measure Endpoint H->I

Caption: Workflow for preparing and using a hydrophobic compound.

G extracellular Extracellular Signal receptor Receptor extracellular->receptor mek MEK receptor->mek p38 p38 receptor->p38 jnk JNK receptor->jnk erk ERK mek->erk transcription Transcription Factors (Cell Proliferation, Inflammation) erk->transcription p38->transcription jnk->transcription compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione compound->erk dmso DMSO Vehicle dmso->p38 dmso->jnk

Caption: Hypothetical signaling pathway showing distinct inhibition points.

References

"Stability and degradation of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione. The information provided is intended to assist in designing and troubleshooting experiments related to the stability and degradation of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

For long-term storage, it is recommended to keep the solid compound in a tightly sealed vial at 2-8°C, where it can be stable for up to 24 months. If you prepare stock solutions in advance, it is advisable to store them as aliquots in tightly sealed vials at -20°C. Under these conditions, the solutions are generally usable for up to two weeks. To ensure solubility and homogeneity, allow the product to equilibrate to room temperature for at least one hour before opening the vial and preparing solutions.

Q2: In which solvents is this compound soluble?

This compound is soluble in a range of organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone. For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions.

Q3: What are the likely degradation pathways for this compound in solution?

While specific degradation pathways for this molecule are not extensively documented, compounds with similar structures, particularly the α,β-unsaturated ketone (enone) moiety, are susceptible to certain degradation reactions. Potential degradation pathways include:

  • Michael Addition: The enone system is an electrophilic Michael acceptor and can react with nucleophiles. For instance, if the solution contains thiols (e.g., from certain buffer components or impurities), a thiol addition product could form. In alcoholic solvents like ethanol, addition of the alcohol across the double bond may occur over time, especially at elevated temperatures.[1]

  • Hydrolysis: Ester or lactone functionalities, if present in related compounds, are prone to hydrolysis under acidic or basic conditions. While this specific molecule does not contain an ester, other functionalities could be susceptible to pH-dependent degradation. For some sesquiterpene lactones, side chains can be lost at neutral or slightly basic pH.[2]

  • Oxidation: The molecule may be susceptible to oxidation, especially if exposed to air, light, or oxidizing agents. This could lead to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to UV or visible light can induce degradation. Photostability studies are recommended if the compound is expected to be handled under ambient light for extended periods.

Q4: What are the expected degradation products?

Based on the potential degradation pathways, the expected degradation products could include:

  • Adducts from the reaction of the enone with solvent or buffer components (e.g., ethoxy-adducts in ethanol-containing solutions).[1]

  • Oxidized derivatives, such as epoxides or hydroxylated species.

  • Isomers or rearrangement products formed under acidic, basic, or photolytic conditions.

It is crucial to perform forced degradation studies to identify the actual degradation products under specific experimental conditions.

Troubleshooting Guides

Guide 1: Issues with HPLC Analysis of Stability Samples
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Incompatible injection solvent with the mobile phase. 3. Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). 4. Column contamination or degradation.1. Reduce the injection volume or sample concentration. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Adjust the mobile phase pH or add a competing amine (e.g., triethylamine) for tailing peaks. 4. Use a guard column and/or flush the column with a strong solvent. Replace the column if necessary.
Appearance of Unexpected Peaks 1. Contamination from solvent, glassware, or sample handling. 2. Degradation of the compound in the autosampler. 3. Presence of impurities in the reference standard. 4. Ghost peaks from the gradient elution.1. Run a blank injection of the solvent to check for contamination. 2. Use a cooled autosampler if available. 3. Check the purity of the reference standard. 4. Extend the column equilibration time between injections.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Changes in mobile phase pH over time. 4. Column aging.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a constant temperature. 3. Use a buffered mobile phase and check its pH regularly. 4. Monitor column performance with a standard and replace it when performance deteriorates.
Poor Mass Balance in Forced Degradation Studies 1. Formation of non-UV active degradation products. 2. Formation of volatile degradation products. 3. Degradation products are not eluted from the column. 4. Inaccurate response factors for degradation products.1. Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to detect all components. 2. Use gas chromatography-mass spectrometry (GC-MS) to analyze for volatile compounds. 3. Use a stronger mobile phase at the end of the gradient to elute all compounds. 4. If possible, isolate and quantify degradation products using their own reference standards.
Guide 2: Planning and Executing Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of this compound and for developing a stability-indicating analytical method.[3][4]

Objective: To generate likely degradation products and demonstrate the specificity of the analytical method. A target degradation of 5-20% is generally recommended.[5]

Stress Condition Typical Experimental Setup Potential Observations & Troubleshooting
Acidic Hydrolysis Incubate a solution of the compound in 0.1 M HCl at 60°C for 24-48 hours.Observation: Significant degradation. Troubleshooting: If degradation is too rapid, reduce the temperature, acid concentration, or incubation time.
Basic Hydrolysis Incubate a solution of the compound in 0.1 M NaOH at room temperature for 2-8 hours.Observation: Rapid degradation is common for compounds with enone moieties. Troubleshooting: If degradation is too fast, use a lower temperature (e.g., 4°C) or a weaker base (e.g., 0.01 M NaOH).
Oxidative Degradation Treat a solution of the compound with 3% H₂O₂ at room temperature for 24 hours.Observation: Formation of multiple degradation products. Troubleshooting: If no degradation is observed, gently heat the solution or increase the H₂O₂ concentration. If degradation is too extensive, dilute the H₂O₂.
Thermal Degradation Store the solid compound at 60°C for 1 week. Also, reflux a solution of the compound for 24 hours.Observation: Degradation may be slower in the solid state. Troubleshooting: If no degradation is seen, increase the temperature, but be mindful of the compound's melting point.
Photodegradation Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).Observation: Formation of specific photodegradants. Troubleshooting: Ensure a control sample is protected from light to differentiate between photolytic and thermal degradation.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound based on the expected behavior of similar sesquiterpenoids. This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Effect of pH on the Stability of this compound in Solution at 25°C

pHIncubation Time (hours)Remaining Compound (%)
3.02498.5
5.02499.2
7.42495.3
9.02485.1

Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer

Temperature (°C)Incubation Time (hours)Remaining Compound (%)
42499.5
252495.3
402488.7
602475.2

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study
  • Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 4, 8, 12, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase to the target analytical concentration.

  • Basic Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at room temperature.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at 0, 8, 16, and 24 hours.

    • Dilute with mobile phase.

  • Thermal Degradation (in solution):

    • Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Reflux the solution at 60°C.

    • Withdraw aliquots at various time points.

    • Cool and dilute with mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection to identify and quantify the parent compound and any degradation products.

Visualizations

Experimental_Workflow_for_Stability_Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid Expose to stress base Basic Hydrolysis (0.1 M NaOH, RT) prep_stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Expose to stress thermal Thermal (60°C, solution) prep_stock->thermal Expose to stress photo Photolytic (ICH Q1B) prep_stock->photo Expose to stress sampling Time-point Sampling & Neutralization acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis HPLC-UV/MS Analysis sampling->hplc_analysis peak_purity Assess Peak Purity hplc_analysis->peak_purity mass_balance Calculate Mass Balance hplc_analysis->mass_balance pathway Propose Degradation Pathways peak_purity->pathway mass_balance->pathway Troubleshooting_Logic cluster_causes Identify Potential Causes cluster_solutions Implement Solutions start Problem Encountered (e.g., Poor Peak Shape) cause_method Method-Related (e.g., Mobile Phase) start->cause_method cause_instrument Instrument-Related (e.g., Column, Detector) start->cause_instrument cause_sample Sample-Related (e.g., Solvent, Concentration) start->cause_sample sol_method Adjust Method Parameters (e.g., pH, Gradient) cause_method->sol_method sol_instrument Check/Maintain Instrument (e.g., Flush Column) cause_instrument->sol_instrument sol_sample Modify Sample Prep (e.g., Dilute Sample) cause_sample->sol_sample end Problem Resolved sol_method->end sol_instrument->end sol_sample->end

References

"Optimizing dosage and concentration for in vitro studies of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione in in vitro studies. This resource provides essential information, troubleshooting guides, and frequently asked questions to facilitate your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its origin?

A1: this compound is a sesquiterpenoid compound. It has been isolated from Casearia sylvestris, a plant species belonging to the Salicaceae family, which is widely used in traditional medicine. It has also been identified in Chimonanthus grammatus, a plant used in Hakka traditional medicine.[1]

Q2: What is the known in vitro bioactivity of this compound?

A2: Current research has demonstrated that this compound possesses antimicrobial activity, specifically against Staphylococcus aureus.[1][2] Further studies are required to fully elucidate its spectrum of activity against other microorganisms and its potential cytotoxic effects on various cell lines.

Q3: Are there any reported IC50 values for this compound?

A3: To date, specific IC50 values for this compound have not been published in the peer-reviewed literature. However, a study that identified its anti-Staphylococcus aureus activity did report IC50 values for other compounds isolated from the same plant extract. This suggests that a similar experimental approach could be used to determine the IC50 of the target compound.

Q4: How should I prepare a stock solution of this compound?

A4: As with many natural products, dissolving this compound in an organic solvent is the recommended first step. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating a high-concentration stock solution. It is crucial to ensure the final concentration of the solvent in your cell culture medium is non-toxic to the cells (typically below 0.5%). For antimicrobial assays, the broth microdilution method is a standard approach.[2]

Q5: What are some general considerations for designing an in vitro experiment with this compound?

A5: When designing your experiment, it is important to include proper controls. This includes a vehicle control (medium with the same concentration of solvent used to dissolve the compound) to account for any effects of the solvent itself. A positive control (a compound with known activity in your assay) and a negative control (untreated cells or bacteria) are also essential for validating your results. Performing a dose-response study with a range of concentrations is crucial for determining the optimal effective concentration and assessing potential toxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitation in culture medium Low solubility of the compound in aqueous solutions.- Increase the initial concentration of the stock solution in an appropriate organic solvent (e.g., DMSO).- Gently warm the solution to aid dissolution.- Ensure the final concentration of the organic solvent in the culture medium is as low as possible and non-toxic to the cells.
No observable biological effect - The concentration used is too low.- The compound is not active in the specific assay being used.- The compound has degraded.- Perform a dose-response experiment with a wider range of concentrations.- Verify the activity of your assay with a known positive control.- Ensure proper storage of the compound (typically at -20°C or lower, protected from light and moisture) and prepare fresh dilutions for each experiment.
High background in cell-based assays The compound may have inherent fluorescent or colorimetric properties that interfere with the assay readout.- Run a control with the compound in cell-free medium to measure its intrinsic signal.- If interference is observed, consider using an alternative assay with a different detection method.
Inconsistent results between experiments - Variability in cell passage number or health.- Inconsistent preparation of compound dilutions.- Pipetting errors.- Use cells within a consistent and low passage number range.- Prepare fresh stock solutions and dilutions for each experiment.- Ensure accurate and consistent pipetting techniques.

Quantitative Data

As specific cytotoxic or antimicrobial IC50 values for this compound are not yet available in the literature, the following table presents data for other antimicrobial compounds isolated from Chimonanthus grammatus in the same study that identified the activity of our target compound. This can serve as a reference for expected potency against Staphylococcus aureus.[2]

Compound Target Organism IC50 (µg/mL)
IsofraxidinStaphylococcus aureus13.51
KaempferolStaphylococcus aureus18.08
QuercitrinStaphylococcus aureus15.86

Experimental Protocols

General Protocol for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the methodology used in studies of antimicrobial compounds from natural sources.[2]

  • Preparation of Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture Staphylococcus aureus in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls:

    • Positive Control: A well with a known antibiotic (e.g., ciprofloxacin).

    • Negative Control: A well with the bacterial inoculum and broth only (no compound).

    • Vehicle Control: A well with the bacterial inoculum and the highest concentration of DMSO used in the dilutions.

    • Sterility Control: A well with broth only (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determining MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Hypothetical Signaling Pathway for Sesquiterpenoid-Induced Cytotoxicity

While the specific signaling pathway for this compound is not yet elucidated, other sesquiterpenoids isolated from Casearia sylvestris have been shown to exert cytotoxic effects. This diagram illustrates a plausible, generalized pathway by which a sesquiterpenoid might induce apoptosis in a cancer cell, based on known mechanisms of similar compounds.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sesquiterpenoid Sesquiterpenoid ROS_Production ↑ Reactive Oxygen Species (ROS) Production Sesquiterpenoid->ROS_Production Induces Mitochondrial_Stress Mitochondrial Stress ROS_Production->Mitochondrial_Stress Caspase_Activation Caspase Activation Mitochondrial_Stress->Caspase_Activation DNA_Damage DNA Damage Caspase_Activation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

A hypothetical pathway of sesquiterpenoid-induced apoptosis.

Experimental Workflow for In Vitro Antimicrobial Activity Screening

This diagram outlines the typical workflow for screening a natural product compound for antimicrobial activity.

Start Start Compound_Prep Prepare Compound Stock Solution Start->Compound_Prep Inoculum_Prep Prepare Bacterial Inoculum Start->Inoculum_Prep MIC_Assay Perform Broth Microdilution Assay Compound_Prep->MIC_Assay Inoculum_Prep->MIC_Assay Incubation Incubate Plates MIC_Assay->Incubation Read_Results Determine MIC Incubation->Read_Results End End Read_Results->End

Workflow for determining Minimum Inhibitory Concentration (MIC).

References

"Overcoming challenges in the structural elucidation of complex sesquiterpenoids"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the structural elucidation of complex sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges in this field.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the isolation, purification, and structural analysis of complex sesquiterpenoids.

Troubleshooting Poor Separation and Purification

Question: I am struggling to separate a complex mixture of sesquiterpenoids from a plant extract. My column chromatography fractions are still highly impure. What can I do?

Answer: Co-elution of structurally similar sesquiterpenoids is a common challenge. Consider the following strategies to improve your separation:

  • Orthogonal Chromatography Techniques: Do not rely solely on silica (B1680970) gel chromatography. Employ a multi-step purification strategy using different separation principles. A general workflow is presented below.[1][2] Combining normal-phase (e.g., silica gel), reversed-phase (e.g., C18), and size-exclusion chromatography can effectively separate complex mixtures.

  • Advanced Chromatographic Methods: For particularly challenging separations, consider advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative High-Performance Liquid Chromatography (HPLC).[2][3] HSCCC is particularly useful for preventing irreversible adsorption of the sample onto a solid support.[2]

  • Solvent System Optimization: Systematically optimize the solvent system for your column chromatography. Use Thin Layer Chromatography (TLC) to screen a wide range of solvent polarities. Gradient elution is often more effective than isocratic elution for complex extracts.[1]

  • Sample Pre-treatment: Simplify your crude extract before column chromatography through liquid-liquid partitioning.[1][3] This will remove highly polar or non-polar impurities that can interfere with the separation.

G cluster_0 General Purification Workflow Start Plant Material Extraction Solvent Extraction (e.g., 95% EtOH) Start->Extraction Partitioning Liquid-Liquid Partitioning (e.g., Petroleum Ether, EtOAc, n-BuOH) Extraction->Partitioning CC Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Partitioning->CC Prep_HPLC Preparative HPLC / HSCCC CC->Prep_HPLC Crystallization Crystallization Prep_HPLC->Crystallization Pure_Compound Pure Sesquiterpenoid Crystallization->Pure_Compound

Caption: General workflow for the purification of sesquiterpenoids.

Troubleshooting NMR Spectral Analysis

Question: My 1H-NMR spectrum for a purified sesquiterpenoid is very crowded with overlapping signals, making interpretation impossible. How can I resolve this?

Answer: Signal overlap is a significant hurdle in the ¹H-NMR spectroscopy of sesquiterpenoids due to their often complex and highly substituted structures.[4] Here are several strategies to tackle this issue:

  • Varying the Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can induce differential shifts in proton resonances, potentially resolving overlapping signals.[4]

  • 2D NMR Experiments: Utilize a suite of 2D NMR experiments to resolve correlations.

    • COSY (Correlation SpectroscopY): Identifies proton-proton coupling networks.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.[4]

    • NOESY (Nuclear Overhauser Effect SpectroscopY): Reveals through-space proximity of protons, which is vital for determining relative stereochemistry.

  • Higher Magnetic Field Strength: If available, acquiring spectra on a higher field NMR spectrometer will increase chemical shift dispersion and improve resolution.

  • Computational Methods: In cases of ambiguity, quantum mechanical calculations of NMR chemical shifts and coupling constants using Density Functional Theory (DFT) can help to distinguish between possible isomers.[6][7]

G cluster_1 NMR Troubleshooting Logic Start Overlapping 1H-NMR Signals Change_Solvent Acquire Spectra in Different Solvents Start->Change_Solvent 2D_NMR Perform 2D NMR (COSY, HSQC, HMBC, NOESY) Change_Solvent->2D_NMR Resolved Structure Elucidated 2D_NMR->Resolved If correlations are clear Unresolved Ambiguity Remains 2D_NMR->Unresolved High_Field Use Higher Field NMR Instrument High_Field->Resolved Computational Employ Computational DFT Calculations Computational->Resolved Unresolved->High_Field If signals still overlap Unresolved->Computational If stereochemistry is ambiguous

Caption: Decision-making workflow for resolving ambiguous NMR spectra.

Troubleshooting X-ray Crystallography

Question: I have a pure sesquiterpenoid, but I am unable to grow single crystals suitable for X-ray diffraction. What are my options?

Answer: Obtaining high-quality single crystals of natural products can be a major bottleneck.[8][9] If standard crystallization techniques fail, consider these advanced methods:

  • Microcrystal Electron Diffraction (MicroED): This technique can determine high-resolution structures from nanocrystals that are far too small for conventional X-ray crystallography.[8][9]

  • Crystalline Sponge Method: The target molecule is soaked into a pre-formed porous crystalline framework, and its structure is determined by X-ray diffraction of the host-guest complex.[9]

  • Co-crystallization: Forming a co-crystal with another molecule (a "crystalline mate") can sometimes facilitate the growth of high-quality crystals.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for determining the absolute configuration of a new sesquiterpenoid?

A1: While X-ray crystallography on a good quality crystal is considered the "gold standard" for unambiguous determination of both relative and absolute stereochemistry, it is not always feasible.[8] A powerful alternative is the comparison of experimental and computationally predicted chiroptical data.[6][7] This involves:

  • Measuring the experimental electronic circular dichroism (ECD) or vibrational circular dichroism (VCD) spectrum.

  • Calculating the theoretical ECD or VCD spectra for all possible stereoisomers using methods like Time-Dependent Density Functional Theory (TDDFT).

  • The absolute configuration is assigned based on the best match between the experimental and a calculated spectrum.[7]

Q2: How can I use mass spectrometry to help elucidate the structure of a complex sesquiterpenoid?

A2: Mass spectrometry (MS) provides the molecular weight and elemental composition (with high-resolution MS). The fragmentation pattern in MS (B15284909)/MS experiments can offer valuable clues about the carbon skeleton and the location of functional groups. However, the fragmentation of sesquiterpenoids can be complex and difficult to predict ab initio.[10] It is often most useful when comparing the fragmentation pattern of an unknown compound to that of known, structurally related compounds. Isotopic labeling studies can also be employed to delineate fragmentation mechanisms for specific sesquiterpenoid classes.[10]

Q3: I have a very small amount of a newly isolated sesquiterpenoid. What are the most sensitive techniques for structure elucidation?

A3: When dealing with limited sample quantities, prioritizing the most sensitive analytical techniques is crucial.

  • NMR Spectroscopy: Use a cryogenically cooled probe (cryoprobe) if available, as it can increase sensitivity by a factor of 3-4.[4] Focus on proton-detected experiments like HSQC and HMBC, which are more sensitive than carbon-detected experiments.

  • Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) requires only a very small amount of sample to determine the elemental composition.

  • Microcrystal Electron Diffraction (MicroED): As mentioned previously, MicroED is ideal for obtaining single-crystal data from nanogram to microgram scale samples.[8][11]

Section 3: Experimental Protocols

Protocol: Extraction and Liquid-Liquid Partitioning

This protocol is a standard initial step for the isolation of sesquiterpenoids from dried plant material.[1][3]

  • Extraction: Macerate 1 kg of dried, powdered plant material with 10 L of 95% ethanol (B145695) at room temperature for 3 days. Repeat this process two more times.

  • Concentration: Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Suspension: Suspend the crude extract in 1 L of distilled water.

  • Partitioning: Sequentially partition the aqueous suspension in a separatory funnel with solvents of increasing polarity:

    • First, with petroleum ether (3 x 1 L) to remove non-polar compounds.

    • Next, partition the remaining aqueous layer with ethyl acetate (B1210297) (3 x 1 L).

    • Finally, partition the remaining aqueous layer with n-butanol (3 x 1 L).

  • Fraction Collection: Collect the petroleum ether, ethyl acetate, and n-butanol fractions separately. Concentrate each fraction using a rotary evaporator. The sesquiterpenoids are typically enriched in the ethyl acetate and/or n-butanol fractions.

Protocol: Basic HMBC Experiment Setup

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is critical for determining the carbon skeleton. Here is a basic setup guide for a Bruker spectrometer.[4]

  • Acquire 1D Spectra: Obtain standard 1D ¹H and ¹³C spectra to determine the spectral widths and offsets for both nuclei.

  • Create HMBC Experiment: Load a standard HMBC parameter set (e.g., hmbcgplpndqf).

  • Set Spectral Parameters:

    • Set the ¹H spectral width (SWH in F2) and offset (O1P).

    • Set the ¹³C spectral width (SWH in F1) to cover the expected range (e.g., 0-220 ppm). Set the ¹³C offset (O2P).

  • Set Acquisition Parameters:

    • Set TD(F2) to 2K points and TD(F1) to 256 or 512 points.

    • Set the number of scans (NS) to a multiple of 8 (e.g., 16, 32, 64), as HMBC is less sensitive than HSQC.

    • Set the relaxation delay (D1) to 1.5 seconds.

  • Set Long-Range Coupling Delay: Set the delay for evolution of long-range couplings (D6 or related parameter, often linked to CNST13) to optimize for a J-coupling of around 8 Hz. This corresponds to a delay of approximately 62.5 ms (1/(2*J)).

  • Acquire and Process: Start the acquisition. After completion, process the data with appropriate window functions (e.g., sine-bell) in both dimensions.

Section 4: Data Presentation

Table: Typical ¹³C NMR Chemical Shift Ranges for Sesquiterpenoid Moieties

This table provides general ¹³C NMR chemical shift ranges for common functional groups and carbon types found in sesquiterpenoids. Actual values can vary based on the specific skeleton and substitution patterns.

Carbon TypeFunctional Group / MoietyTypical Chemical Shift (ppm)
sp³ Carbons
Methyl (CH₃)10 - 35
Methylene (CH₂)20 - 50
Methine (CH)30 - 65
Quaternary (C)35 - 60
C-O (Alcohol, Ether)60 - 90
sp² Carbons
Alkene (C=C)100 - 160
C=O (Ketone, Aldehyde)190 - 220
C=O (Carboxylic Acid, Ester)165 - 185
C=O (α,β-unsaturated lactone)168 - 175
sp Carbons
Alkyne (C≡C)70 - 90
Table: Comparison of Crystallographic Techniques for Sesquiterpenoids
TechniqueMinimum Crystal SizeSample Amount RequiredKey AdvantageMain Limitation
Single-Crystal X-ray Diffraction~10-100 µm³Micrograms to Milligrams"Gold standard" for unambiguous structure and stereochemistry determination.[8]Requires relatively large, high-quality single crystals.[9]
Microcrystal Electron Diffraction (MicroED)< 1 µm³ (nanocrystals)Nanograms to MicrogramsEnables structure determination from extremely small crystals.[8]Requires specialized equipment and expertise.
Crystalline Sponge MethodN/A (uses host crystal)MicrogramsDoes not require the analyte to crystallize on its own.[9]Finding a suitable host crystal can be challenging.
Powder X-ray DiffractionPowder/polycrystallineMilligramsUseful for phase identification and analysis of bulk material.Not suitable for de novo structure determination of complex molecules.[12]

References

Technical Support Center: Troubleshooting Low Bioactivity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione and other cadinane (B1243036) sesquiterpenoids. This guide provides troubleshooting advice and frequently asked questions to address common challenges, such as low bioactivity, encountered during experimentation.

Disclaimer

Currently, there is limited publicly available data on the specific bioactivity of this compound. The following troubleshooting guide and experimental protocols are based on general knowledge of sesquiterpenoids and common challenges encountered in bioassays with this class of compounds. The quantitative data provided is for illustrative purposes and is derived from studies on other cadinane sesquiterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing lower than expected or no bioactivity with this compound in my experiments. What are the potential causes?

A1: Low bioactivity of sesquiterpenoids can stem from several factors, ranging from compound handling to experimental design. The most common issues include:

  • Poor Solubility: this compound is soluble in organic solvents like DMSO, chloroform, and acetone, but has limited solubility in aqueous media. If the compound precipitates in your assay medium, its effective concentration will be much lower than intended.

  • Compound Instability: Sesquiterpenoids can be sensitive to pH, temperature, and light. Degradation of the compound during storage or incubation can lead to a loss of activity.

  • Improper Compound Handling: Ensure accurate preparation of stock solutions and serial dilutions. Errors in concentration calculations can lead to misleading results.

  • Suboptimal Assay Conditions: The chosen cell line, bacterial strain, or enzyme may not be sensitive to this specific compound. Assay parameters such as incubation time, cell density, and reagent concentrations may need optimization.

  • Inherent Low Potency: It is possible that this compound has low intrinsic activity in the specific biological system you are testing.

Q2: How can I address the issue of poor solubility of this compound in my aqueous assay buffer?

A2: To improve the solubility of hydrophobic compounds like this compound in aqueous solutions, consider the following strategies:

  • Use of a Co-solvent: Prepare a high-concentration stock solution in an appropriate organic solvent such as DMSO. When diluting into your aqueous assay medium, ensure the final concentration of the organic solvent is low (typically ≤ 1%) to avoid solvent-induced toxicity.

  • Sonication: After diluting the stock solution into the assay medium, brief sonication can help to disperse the compound and prevent immediate precipitation.

  • Use of Surfactants or Solubilizing Agents: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to improve solubility.

  • Preparation of a Fresh Dilution Series: Prepare fresh dilutions from your stock solution immediately before each experiment to minimize the chance of precipitation over time.

Q3: What are the best practices for storing and handling this compound to maintain its stability?

A3: Proper storage and handling are critical for preserving the bioactivity of your compound.

  • Storage of Solid Compound: Store the solid compound at 2-8°C, protected from light and moisture.

  • Stock Solutions: Prepare stock solutions in a suitable anhydrous organic solvent like DMSO. Aliquot the stock solution into small volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare working solutions fresh for each experiment from the frozen stock. Allow the stock solution to equilibrate to room temperature before opening the vial to prevent condensation.

Q4: My results are inconsistent between experiments. What could be the reason?

A4: Inconsistent results are often a sign of variability in experimental procedures. To improve reproducibility, consider the following:

  • Standardize Cell Culture Conditions: Ensure that cell passages are consistent and that cells are healthy and in the exponential growth phase when used for experiments.

  • Precise Pipetting: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes.

  • Homogeneous Cell Seeding: Ensure a single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution in multi-well plates.

  • Control for Edge Effects: In 96-well plates, the outer wells are more prone to evaporation, which can affect cell growth and compound concentration. It is good practice to not use the outermost wells for experimental samples and instead fill them with sterile media or PBS.

  • Include Appropriate Controls: Always include positive, negative, and vehicle controls in your experiments to monitor for assay performance and potential solvent effects.

Quantitative Data of Cadinane Sesquiterpenoids (Illustrative Examples)

The following tables summarize the bioactivity of various cadinane sesquiterpenoids from the literature to provide a reference for the potential range of activity for this class of compounds.

Table 1: Cytotoxic Activity of Cadinane Sesquiterpenoids

CompoundCell LineIC50 (µM)Reference
Amorphaene APancreatic Ductal Adenocarcinoma (PDAC)13.1 ± 1.5[1]
Amorphaene EPancreatic Ductal Adenocarcinoma (PDAC)28.6 ± 2.9[1]
Cadinane-type Sesquiterpenoid 1bHepG2 (Hepatocellular carcinoma)3.5[2]
Cadinane-type Sesquiterpenoid 2bHepG2 (Hepatocellular carcinoma)4.2[2]
Cadinane-type Sesquiterpenoid 4Huh7 (Hepatocellular carcinoma)6.8[2]
Cadinane-type Sesquiterpenoid 6Huh7 (Hepatocellular carcinoma)5.5[2]

Table 2: Anti-inflammatory Activity of Cadinane Sesquiterpenoids

CompoundAssayIC50 (µM)Reference
Cadinane-type Sesquiterpenoid 11Nitric Oxide (NO) Production Inhibition in BV-2 cells21.63[3]
Cadinane-type Sesquiterpenoid 20Nitric Oxide (NO) Production Inhibition in BV-2 cells60.70[3]
Abietane Diterpenoid 18Nitric Oxide (NO) Production in RAW 264.7 cells11.04[4]

Table 3: Antimicrobial Activity of Cadinane Sesquiterpenoids

CompoundMicroorganismMIC (µg/mL)Reference
(1R,4R)-4H-1,2,3,4-tetrahydro-1-hydroxycadalene-15-oic acidCandida tropicalis37.5[5]
Cadalenoic acidCandida glabrata75.0[5]
Sesquiterpenoid 6Staphylococcus aureus4[6]
Sesquiterpenoid 7Staphylococcus aureus8[6]

Experimental Protocols

1. MTT Cytotoxicity Assay

This protocol describes a method to assess the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • Target cancer cell line

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control wells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

2. Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines a method to evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound

  • DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a stock solution and serial dilutions of this compound in complete DMEM.

    • Pre-treat the cells with 100 µL of medium containing different concentrations of the compound for 1-2 hours.

  • LPS Stimulation:

    • Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

3. Antimicrobial Assay: Broth Microdilution Method

This protocol describes a method to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • This compound

  • DMSO

  • Sterile 96-well plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial suspension in sterile saline or MHB and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (MHB + inoculum), a sterility control (MHB only), and a positive control (MHB + inoculum + antibiotic).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock Solution in DMSO) Treatment Treatment (Serial Dilutions) Compound_Prep->Treatment Cell_Culture Cell/Microbe Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Data_Collection Data Collection (e.g., Absorbance) Incubation->Data_Collection Data_Processing Data Processing (% Viability/Inhibition) Data_Collection->Data_Processing IC50_MIC_Calc IC50/MIC Calculation Data_Processing->IC50_MIC_Calc Conclusion Conclusion IC50_MIC_Calc->Conclusion

Caption: A generalized experimental workflow for assessing the bioactivity of this compound.

Troubleshooting_Low_Bioactivity Start Low or No Bioactivity Observed Solubility_Check Check for Compound Precipitation in Assay Medium Start->Solubility_Check Precipitation_Observed Precipitation Observed? Solubility_Check->Precipitation_Observed Improve_Solubility Improve Solubility: - Lower final concentration - Use co-solvents/surfactants - Sonicate Precipitation_Observed->Improve_Solubility Yes No_Precipitation No Precipitation Precipitation_Observed->No_Precipitation No Stability_Check Review Compound Stability: - Proper storage? - Fresh dilutions used? No_Precipitation->Stability_Check Stability_Issue Potential Stability Issue? Stability_Check->Stability_Issue Improve_Handling Improve Handling: - Aliquot stock solutions - Prepare fresh working solutions - Protect from light/heat Stability_Issue->Improve_Handling Yes No_Stability_Issue No Obvious Stability Issue Stability_Issue->No_Stability_Issue No Assay_Optimization Optimize Assay Conditions: - Check cell/microbe sensitivity - Vary incubation time/cell density - Validate controls No_Stability_Issue->Assay_Optimization Inherent_Activity Consider Inherent Low Potency Assay_Optimization->Inherent_Activity

Caption: A decision tree for troubleshooting low bioactivity of sesquiterpenoids in experiments.

References

"Minimizing interference in spectroscopic analysis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectroscopic analysis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione.

General Troubleshooting and FAQs

Q1: My baseline is noisy and contains numerous extraneous peaks across different spectroscopic techniques. What are the likely sources and how can I mitigate this?

A1: Noisy baselines and extraneous peaks often stem from sample contamination. Common sources include:

  • Solvents: Commercial solvents can contain stabilizers (like BHT in diethyl ether), plasticizers (phthalate esters), and other impurities that introduce interfering signals.[1]

  • Sample Handling: Plasticware can leach plasticizers. It is crucial to use high-purity solvents and glassware for all sample preparation steps.

  • Natural Product Matrix: Crude plant extracts are complex mixtures containing lipids, pigments (like chlorophyll), and other secondary metabolites that can interfere with the analysis of the target compound.[2][3]

Recommended Actions:

  • Purify solvents by distillation before use.[1]

  • Use high-quality glassware and rinse thoroughly with purified solvent.

  • Employ appropriate sample cleanup techniques such as solid-phase extraction (SPE) or column chromatography to isolate the analyte from interfering matrix components.

NMR Spectroscopy

FAQs

Q2: I am observing broad NMR signals and poor resolution. What could be the cause?

A2: Poor resolution and broad signals in NMR can be due to several factors:

  • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which in turn causes line broadening. For small molecules, a concentration of 5-25 mg/mL is recommended for ¹H NMR.[4] For ¹³C NMR, higher concentrations are generally better, but a balance must be struck to avoid viscosity issues.[4]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. These can be introduced from various sources, including the plant material itself or contaminated labware.

  • Solid Particles: Undissolved material in the NMR tube will degrade spectral resolution.

Troubleshooting Guide: NMR Signal Broadening

Potential Cause Troubleshooting Step Expected Outcome
High Sample ConcentrationDilute the sample.Sharper signals and improved resolution.
Paramagnetic ImpuritiesPass the sample solution through a small plug of Celite or treat with a chelating agent like EDTA.Reduction in line broadening.
Particulate MatterFilter the sample through a glass wool plug in a Pasteur pipette before transferring to the NMR tube.[4][5]A clear, particulate-free solution leading to better spectral quality.

Experimental Protocol: Sample Preparation for NMR Analysis

  • Dissolution: Accurately weigh 5-10 mg of the purified this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).[6]

  • Filtration: Place a small plug of glass wool or Kimwipe into a Pasteur pipette.[5][6] Filter the sample solution directly into a clean, dry 5 mm NMR tube.[6]

  • Volume Adjustment: Ensure the final sample volume in the NMR tube is approximately 0.6 mL, corresponding to a height of about 4-5 cm.[5][6]

  • Capping and Labeling: Cap the NMR tube and label it clearly.

NMR_Sample_Preparation cluster_0 Sample Preparation cluster_1 Analysis Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent 5-10 mg Filter Solution Filter Solution Dissolve in Deuterated Solvent->Filter Solution 0.6-0.8 mL Transfer to NMR Tube Transfer to NMR Tube Filter Solution->Transfer to NMR Tube Acquire NMR Spectrum Acquire NMR Spectrum Transfer to NMR Tube->Acquire NMR Spectrum

NMR sample preparation workflow.

UV-Vis Spectroscopy

FAQs

Q3: The λmax of my compound shifts depending on the solvent I use. Why does this happen?

A3: This phenomenon is known as solvatochromism. The polarity of the solvent can influence the energy levels of the electronic orbitals involved in the absorption of UV-Vis light. For α,β-unsaturated ketones like this compound, a change in solvent polarity can stabilize or destabilize the ground and excited states, leading to a shift in the absorption maximum (λmax).[7] Polar solvents often cause a red shift (to longer wavelengths) for π→π* transitions and a blue shift (to shorter wavelengths) for n→π* transitions.

Q4: I am seeing a broad, sloping baseline in my UV-Vis spectrum. What is the cause and how can I correct for it?

A4: A sloping baseline is often due to light scattering caused by suspended particles or macromolecules in the sample solution.[8] It can also be caused by the presence of other compounds in the matrix that have broad absorption bands.[3]

Troubleshooting Guide: UV-Vis Baseline Issues

Potential Cause Troubleshooting Step Expected Outcome
Light ScatteringFilter the sample through a 0.22 µm syringe filter.A flatter, more stable baseline.
Interfering CompoundsPerform a blank subtraction using a solution containing the matrix without the analyte. For more complex backgrounds, a three-point correction method can be applied.[8]Correction for background absorbance, revealing the true spectrum of the analyte.

Solvent Effects on λmax of a Model Enone

SolventPolarity IndexTypical λmax Shift (π→π*)
n-Hexane0.1Baseline
Dichloromethane3.1Slight Red Shift
Acetonitrile5.8Moderate Red Shift
Ethanol4.3Significant Red Shift
Water10.2Largest Red Shift

Note: This table provides a generalized trend for α,β-unsaturated ketones.

Mass Spectrometry (LC-MS)

FAQs

Q5: The signal intensity of my analyte is inconsistent between runs, and I suspect matrix effects. How can I confirm and mitigate this?

A5: Matrix effects, which can cause ion suppression or enhancement, are a common issue in LC-MS analysis of complex samples like natural product extracts.[9][10][11] This occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer source.[9]

To confirm matrix effects:

  • Post-extraction Spike: Compare the peak area of the analyte in a post-extraction spiked sample (a blank matrix extract to which the analyte has been added) to the peak area of the analyte in a pure solvent standard at the same concentration. A significant difference indicates a matrix effect.[9]

To mitigate matrix effects:

  • Improve Sample Cleanup: Use more rigorous extraction and cleanup procedures (e.g., SPE, liquid-liquid extraction) to remove interfering compounds.

  • Chromatographic Separation: Optimize the HPLC method to achieve better separation of the analyte from co-eluting matrix components. Using UPLC can provide better resolution and reduce matrix effects.[12]

  • Internal Standards: Use a stable isotope-labeled internal standard that co-elutes with the analyte. This is the most effective way to compensate for matrix effects.

Experimental Protocol: Quantifying Matrix Effects

  • Prepare three sets of samples:

    • Set A: Analyte standard in pure solvent.

    • Set B: Blank matrix extract spiked with the analyte at the same concentration as Set A.

    • Set C: Blank matrix extract.

  • Analyze by LC-MS: Inject all three sets of samples and record the peak area of the analyte.

  • Calculate Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Matrix_Effect_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_calc Calculation A Analyte in Solvent (A) LCMS Analyze A and B A->LCMS B Blank Matrix C Spike Analyte into Matrix (B) B->C C->LCMS Calc Calculate Matrix Effect: (Peak Area B / Peak Area A) * 100 LCMS->Calc

Workflow for quantifying matrix effects in LC-MS.

Fluorescence Spectroscopy

FAQs

Q6: I am not detecting any fluorescence from my sample, or the signal is very weak. What should I check?

A6: A weak or absent fluorescence signal can be due to several factors:

  • Low Quantum Yield: Not all molecules that absorb light are fluorescent. This compound, being a dione, may have a low fluorescence quantum yield.

  • Inner Filter Effect: If the sample is too concentrated, the emitted fluorescence can be reabsorbed by other analyte molecules in the solution, leading to a decrease in the measured signal.[13]

  • Quenching: The presence of quenching agents (e.g., dissolved oxygen, halide ions) in the solvent or sample matrix can deactivate the excited state of the fluorophore, reducing fluorescence intensity.

  • Incorrect Wavelengths: Ensure the excitation wavelength is set at or near the absorption maximum (λmax) of the compound.

Troubleshooting Guide: Weak Fluorescence Signal

Potential Cause Troubleshooting Step Expected Outcome
Inner Filter EffectDilute the sample until the absorbance at the excitation wavelength is below 0.1.[14]An increase in fluorescence intensity up to an optimal concentration.
QuenchingDegas the solvent by bubbling with nitrogen or argon gas before preparing the sample.Potential increase in fluorescence intensity if quenching is due to dissolved oxygen.
Incorrect WavelengthsMeasure the UV-Vis absorption spectrum first to determine the λmax. Set the excitation wavelength to this value.[14]Maximized excitation efficiency and potentially stronger emission.
Instrument SettingsIncrease the integration time or widen the excitation and emission slit widths.[13]Improved signal-to-noise ratio.

This technical support guide provides a starting point for troubleshooting common issues in the spectroscopic analysis of this compound. For more complex issues, further investigation and consultation of specialized literature are recommended.

References

Technical Support Center: Purifying 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the purity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound samples?

A1: Impurities in samples of this compound, a sesquiterpenoid isolated from Casearia sylvestris, can originate from several sources. These include other structurally similar secondary metabolites co-extracted from the plant material, such as other sesquiterpenes, diterpenes, and their glycosides.[1] Additionally, degradation products can form during the extraction and purification process. For instance, oxidation of other sesquiterpenes present in the extract can lead to the formation of epoxides and other oxygenated derivatives.[2]

Q2: Which analytical techniques are most suitable for assessing the purity of my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing sesquiterpene lactones and other terpenoids.[3] Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used for the analysis of sesquiterpenes.[4][5] For structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are indispensable.[6]

Q3: What is a general overview of the purification workflow for this compound?

A3: The general workflow involves extraction from the plant material, followed by one or more chromatographic separation steps, and potentially a final recrystallization step to obtain a highly pure product. The initial crude extract is typically obtained using an organic solvent like methanol (B129727) or ethyl acetate.[7] This extract is then subjected to column chromatography, often using silica (B1680970) gel or Sephadex LH-20, to separate compounds based on polarity.[7] Fractions containing the target compound are then further purified, typically using preparative HPLC, to isolate this compound from closely related impurities.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Guide 1: Thin-Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded. The compound is acidic or basic.Dilute the sample solution before spotting. Add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase for acidic compounds, or triethylamine (B128534) (0.1-2.0%) for basic compounds.[3]
Spots Not Visible The compound is not UV-active. The sample is too dilute. The solvent level in the developing chamber is too high.Use a different visualization method, such as a potassium permanganate (B83412) stain. Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications. Ensure the solvent level is below the spotting line on the TLC plate.[3]
Compound Stays at the Baseline (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[4]
Compound Runs with the Solvent Front (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by decreasing the proportion of the more polar solvent.[4]
Compound Appears to Decompose on the Plate The compound is unstable on silica gel.Run a 2D TLC to confirm instability. If the spot is not on the diagonal after running the plate in two different solvent systems at 90 degrees to each other, the compound is degrading.[4] Consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.[8]
Guide 2: Column Chromatography Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Separation of Compounds Inappropriate solvent system. Column was not packed properly. Sample was loaded improperly.Optimize the solvent system using TLC first. Ensure the column is packed uniformly without any cracks or bubbles. Load the sample in a narrow band using a minimal amount of solvent.[9]
Compound is Not Eluting from the Column The solvent system is not polar enough. The compound may have decomposed on the column.Gradually increase the polarity of the eluent. Test the stability of your compound on silica gel using a 2D TLC before running the column.[8]
Fractions are Tailing The column is overloaded. Interactions between the compound and the stationary phase.Reduce the amount of sample loaded onto the column. For tailing due to acidic or basic properties of the compound, consider adding a small amount of a modifier (e.g., triethylamine or acetic acid) to the eluent.[5]
Cracked or Channeled Column Bed Improper packing or running the column dry.Ensure the silica gel is fully settled before loading the sample. Never let the solvent level drop below the top of the silica bed.[9]

Experimental Protocols

Protocol 1: General Extraction of Sesquiterpenoids from Casearia sylvestris
  • Maceration: Air-dry and powder the leaves of Casearia sylvestris. Macerate the powdered plant material with methanol at room temperature for 48 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

  • Fraction Concentration: Concentrate each fraction separately under reduced pressure. The fraction containing this compound (typically the more polar fractions like ethyl acetate) can then be taken for further purification.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to settle, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude extract or fraction in a minimal amount of a suitable solvent. Alternatively, for samples with poor solubility, perform a dry loading by adsorbing the sample onto a small amount of silica gel.[9] Carefully apply the sample to the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction by TLC.

  • Pooling and Concentration: Combine the fractions containing the compound of interest and concentrate them under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: Test the solubility of the impure sample in various solvents and solvent mixtures to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for terpenoids include hexane/ethyl acetate, methanol/water, and acetone/water.[10][11]

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot recrystallization solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution quickly.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Potential Classes of Impurities in this compound Samples

Impurity Class Potential Source General Chromatographic Behavior Key Spectroscopic Features
Other Cadinane Sesquiterpenoids Co-extraction from Casearia sylvestrisSimilar polarity, may co-elute in initial chromatographic steps.Similar fragmentation patterns in MS; distinct but potentially overlapping signals in NMR.
Other Sesquiterpenoid Skeletons Co-extraction from Casearia sylvestrisVariable polarity depending on functional groups.Different fragmentation patterns in MS; distinct NMR spectra.
Diterpenoids Co-extraction from Casearia sylvestris[1]Generally less polar than the target compound unless highly oxygenated.Higher molecular weight in MS; more complex NMR spectra.
Oxidation Products (e.g., epoxides) Degradation during processing[2]More polar than the parent unoxidized sesquiterpene.Addition of oxygen atom(s) observed in MS; characteristic signals for epoxides or other oxygenated functions in NMR.
Fatty Acids and Sterols Co-extraction from plant materialGenerally non-polar.Characteristic long-chain signals in ¹H NMR; specific fragmentation in MS.

Visualizations

experimental_workflow start Crude Extract from Casearia sylvestris column_chrom Silica Gel Column Chromatography start->column_chrom tlc_analysis TLC Analysis of Fractions column_chrom->tlc_analysis fraction_pooling Pooling of Fractions Containing Target Compound tlc_analysis->fraction_pooling prep_hplc Preparative HPLC fraction_pooling->prep_hplc purity_assessment Purity Assessment (HPLC, NMR, MS) prep_hplc->purity_assessment recrystallization Recrystallization purity_assessment->recrystallization Purity < 95% final_product Pure 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione purity_assessment->final_product Purity > 95% recrystallization->purity_assessment

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Impure Sample check_tlc Run TLC in Multiple Solvent Systems start->check_tlc good_sep Good Separation on TLC? check_tlc->good_sep column_chrom Proceed with Column Chromatography good_sep->column_chrom Yes optimize_solvent Optimize Solvent System good_sep->optimize_solvent No check_stability Check Compound Stability on Silica (2D TLC) column_chrom->check_stability optimize_solvent->check_tlc stable Compound Stable? check_stability->stable change_adsorbent Use Different Adsorbent (e.g., Alumina) stable->change_adsorbent No final_purification Further Purification (Prep HPLC, Recrystallization) stable->final_purification Yes change_adsorbent->column_chrom

Caption: Logical workflow for troubleshooting purification issues.

References

"Best practices for handling and storage of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione (CAS: 226904-40-1), a sesquiterpenoid isolated from the leaves of Casearia sylvestris.[1] Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored desiccated at -20°C.[2] Under these conditions, the product can be stored for up to 24 months, provided the vial is kept tightly sealed.[1]

Q2: How should I prepare stock solutions of this compound?

Stock solutions can be prepared by dissolving the compound in a suitable organic solvent. To aid dissolution, it is recommended to warm the tube to 37°C and use an ultrasonic bath for a short period.[2]

Q3: What are the recommended storage conditions for stock solutions?

Stock solutions should be stored in tightly sealed vials at -20°C. Under these conditions, they can be stored for several months. For optimal results, it is recommended to prepare and use the solution on the same day.[2] If you need to store the solution, it is best to make aliquots to avoid repeated freeze-thaw cycles.

Q4: In which solvents is this compound soluble?

This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), and Acetone.[1][2]

Q5: The compound appears to be stuck to the cap/sides of the vial. What should I do?

During transportation, the compound may adhere to the neck or cap of the vial. To recover the product, gently shake the vial to allow the compound to fall to the bottom. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.[1]

Troubleshooting Guides

Issue 1: Inconsistent or No Biological Activity Observed

Possible Cause 1: Compound Degradation

  • Recommendation: Prepare fresh stock solutions for each experiment. Avoid prolonged exposure of the compound and its solutions to light and elevated temperatures. When preparing stock solutions, use them on the same day if possible.

Possible Cause 2: Improper Solution Preparation

Incomplete dissolution of the compound can lead to a lower effective concentration in your experiment.

  • Recommendation: To ensure complete dissolution, warm the vial to 37°C and sonicate for a brief period.[2] Visually inspect the solution to ensure there are no visible particles before adding it to your experimental system.

Possible Cause 3: Incorrect Handling of the Vial Before Use

Opening a cold vial can lead to condensation, which may affect the stability and concentration of the compound.

  • Recommendation: Before opening, allow the product to equilibrate to room temperature for at least one hour.[1]

Issue 2: High Variability in Experimental Replicates

Possible Cause 1: Inaccurate Pipetting of a Viscous Solvent

Stock solutions, especially those in DMSO, can be viscous, leading to pipetting errors.

  • Recommendation: Use positive displacement pipettes or reverse pipetting techniques for accurate dispensing of viscous solutions. Ensure slow and careful pipetting to avoid air bubbles.

Possible Cause 2: Precipitation of the Compound in Aqueous Media

Diluting a stock solution in an organic solvent into an aqueous buffer or cell culture medium can cause the compound to precipitate if its solubility limit is exceeded.

  • Recommendation: When diluting the stock solution, add it to the aqueous medium with vigorous vortexing or mixing to ensure rapid and even dispersion. Consider a serial dilution approach if high concentrations are required.

Data Presentation

Table 1: Preparation of Molar Stock Solutions

The following table provides the required volume of solvent to prepare various concentrations of this compound (Molecular Weight: 252.35 g/mol ).[3]

Desired Concentration1 mg5 mg10 mg
1 mM 3.96 mL19.81 mL39.62 mL
5 mM 0.79 mL3.96 mL7.92 mL
10 mM 0.40 mL1.98 mL3.96 mL
50 mM 0.08 mL0.40 mL0.79 mL
100 mM 0.04 mL0.20 mL0.40 mL

Experimental Protocols

Protocol 1: General Procedure for Preparation of a 10 mM Stock Solution in DMSO

  • Allow the vial containing solid this compound to equilibrate to room temperature for at least one hour.[1]

  • Weigh out the desired amount of the compound (e.g., 1 mg) in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO (refer to Table 1, for 1 mg to make a 10 mM solution, add 0.40 mL) to the tube.

  • To aid dissolution, gently warm the tube to 37°C and sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure the compound is fully dissolved.

  • Store the stock solution in aliquots at -20°C.

Visualizations

experimental_workflow Experimental Workflow for Using this compound cluster_preparation Preparation cluster_experiment Experimentation storage Store solid at -20°C equilibrate Equilibrate vial to RT for 1 hr storage->equilibrate weigh Weigh compound equilibrate->weigh add_solvent Add solvent (e.g., DMSO) weigh->add_solvent dissolve Warm to 37°C and sonicate add_solvent->dissolve storage_solution Store stock solution at -20°C dissolve->storage_solution thaw Thaw stock solution storage_solution->thaw dilute Dilute in experimental medium thaw->dilute treat Treat cells/system dilute->treat assay Perform assay treat->assay

Caption: A typical experimental workflow from compound preparation to use in an assay.

Caption: A decision tree for troubleshooting common issues with experimental outcomes.

References

"Addressing batch-to-batch variability of Casearia sylvestris extracts"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the inherent batch-to-batch variability of Casearia sylvestris extracts. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the consistency and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in Casearia sylvestris extracts?

A1: The chemical composition and biological activity of Casearia sylvestris extracts can vary significantly due to several factors:

  • Infraspecific Variation : There are two main recognized varieties, C. sylvestris var. sylvestris and C. sylvestris var. lingua, which have distinct phytochemical profiles.[1][2] Var. sylvestris is typically rich in clerodane diterpenoids with higher cytotoxic activity, while var. lingua contains more glycosylated flavonoids and exhibits greater antioxidant activity.[1][2]

  • Geographical Origin and Environmental Conditions : The biome (e.g., Atlantic Forest, Cerrado), altitude, and soil composition where the plant is grown significantly influence its chemical makeup.[1][3][4][5] For example, populations from the Cerrado biome have been found to have a higher content of the flavonoid rutin (B1680289).[3]

  • Genetic Diversity : Genetic differences among plant populations also contribute to the chemical variability.[3]

  • Plant Part Used : The concentration and type of phytochemicals can differ between the leaves, flowers, and fruits of the plant.[6]

  • Harvesting Time : The developmental stage of the plant at the time of harvest can affect the concentration of bioactive compounds.

  • Processing and Extraction Methods : The techniques used for drying the plant material, the type of solvent used for extraction (e.g., ethanol (B145695), water), and the extraction method (e.g., maceration, ultrasound-assisted) can all alter the final composition of the extract.[4][5][7][8] For instance, drying and hydrodistillation can cause oxidation of volatile compounds.[4][5][7]

Q2: What are the major bioactive compounds in Casearia sylvestris and how do they vary?

A2: Casearia sylvestris is rich in a variety of bioactive compounds, with the most significant being:

  • Clerodane Diterpenes (e.g., Casearins) : These are considered taxonomic markers for the Casearia genus and are largely responsible for the plant's cytotoxic and antitumor activities.[9][10] Their concentration is notably higher in C. sylvestris var. sylvestris.[1][2]

  • Flavonoids and Phenolic Compounds (e.g., Rutin, Quercetin, Ellagic Acid) : These compounds contribute to the antioxidant, anti-inflammatory, and antimicrobial properties of the extracts.[3][11][12][13] C. sylvestris var. lingua is characterized by a higher content of glycosylated flavonoids.[1][10]

  • Essential Oils (Sesquiterpenes) : Compounds like α-zingiberene, (E)-caryophyllene, and bicyclogermacrene (B1253140) are major constituents of the essential oil and contribute to the anti-inflammatory and antiulcer activities.[14][15] Their composition can be affected by geographical origin and processing methods.[4][5]

Q3: How can I standardize my Casearia sylvestris extract to ensure reproducible results?

A3: Standardization is crucial for obtaining reliable experimental data. Here are key steps:

  • Proper Botanical Identification : Ensure the correct species and variety of Casearia sylvestris are used.

  • Control of Starting Material : If possible, source plant material from the same geographical location and harvest at the same time of year.

  • Standardized Extraction Protocol : Use a consistent and well-documented extraction procedure, including solvent type, temperature, and duration.

  • Phytochemical Profiling : Employ analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to create a chemical fingerprint of your extract.[3][15][16] This allows for the quantification of key marker compounds.

  • Bioactivity Assays : In addition to chemical analysis, perform in vitro bioassays to ensure consistent biological activity across different batches.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Inconsistent biological activity between extract batches. 1. Variation in the phytochemical profile due to different plant sources or harvest times.[1][3][10] 2. Differences in the extraction or solvent preparation process.[4][5][8] 3. Degradation of active compounds during storage.1. Source plant material from a single, reliable supplier. Document the geographical origin and variety. 2. Perform phytochemical fingerprinting (e.g., HPLC, GC-MS) on each new batch to compare with a reference standard.[16] 3. Standardize the extraction protocol and ensure all parameters are kept constant. 4. Store extracts in a cool, dark, and dry place. Consider storing under an inert atmosphere if oxidation is a concern.
Poor solubility of the extract in my experimental medium. 1. The extract may contain a high concentration of non-polar compounds. 2. The solvent used for extraction is not compatible with the experimental medium.1. Use a co-solvent such as DMSO or ethanol at a concentration that does not affect your experimental system. 2. Perform a fractionation of the crude extract to isolate compounds with the desired solubility. 3. Consider using a different extraction solvent that yields a more soluble extract.
Unexpected cytotoxicity observed in cell-based assays. 1. The extract batch may have a higher concentration of cytotoxic compounds like casearins.[1][2] 2. Residual solvent from the extraction process may be toxic to the cells.1. Refer to the phytochemical profile of the batch to check for higher than usual concentrations of known cytotoxic compounds. 2. Perform a dose-response curve for each new batch to determine the appropriate non-toxic concentration for your experiments. 3. Ensure that the solvent is completely removed from the dried extract.
Difficulty in replicating results from published literature. 1. The study may have used a different variety of Casearia sylvestris or plant material from a different geographical region.[1][10] 2. The extraction and processing methods used may differ significantly.[7][8]1. Carefully review the methodology section of the publication for details on the plant material and extraction process. 2. If possible, obtain a sample of the same plant material or a standardized extract from the authors. 3. Perform your own phytochemical analysis and compare it to the data reported in the literature.

Data Presentation

Table 1: Phytochemical and Biological Activity Variation in Casearia sylvestris Varieties

VarietyPredominant Bioactive CompoundsAssociated Biological ActivityGeographical Prevalence
C. sylvestris var. sylvestris Clerodane Diterpenoids (Casearins)High Cytotoxic ActivityAtlantic Forest Areas[1][2]
C. sylvestris var. lingua Glycosylated FlavonoidsHigh Antioxidant Activity, Lower CytotoxicityCerrado Areas[1][2]

Table 2: Influence of Geographical Biome on Rutin Content in Casearia sylvestris

BiomeRelative Rutin ContentAssociated Environmental Factor
Cerrado (Savannah) Significantly HigherHigher Altitudes[3]
Atlantic Forest LowerLower Altitudes[3]

Experimental Protocols

Protocol 1: Standardized Ethanolic Extraction of Casearia sylvestris Leaves
  • Plant Material : Use dried and powdered leaves of Casearia sylvestris from a single, well-documented source.

  • Maceration :

    • Soak 100g of the powdered leaves in 1L of 70% ethanol.

    • Store the mixture in a sealed container at room temperature for 7 days, with occasional agitation.

  • Filtration : Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Solvent Evaporation : Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed.

  • Lyophilization : Freeze-dry the concentrated aqueous extract to obtain a fine powder.

  • Storage : Store the lyophilized extract in an airtight, light-resistant container at -20°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Phytochemical Fingerprinting
  • Sample Preparation : Dissolve 10 mg of the dried extract in 1 mL of methanol (B129727) (HPLC grade). Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase : A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

      • Start with 95% A and 5% B.

      • Linearly increase to 100% B over 40 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to initial conditions over 5 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : Diode-Array Detector (DAD) scanning from 200 to 400 nm. Monitor at 235 nm for diterpenes and 254 nm for flavonoids.

  • Data Analysis : Compare the chromatograms of different batches, paying attention to the retention times and peak areas of major compounds. Use reference standards for the quantification of key markers like rutin and casearins.

Mandatory Visualizations

experimental_workflow cluster_collection Plant Material Collection & Preparation cluster_extraction Extraction & Processing cluster_qc Quality Control & Analysis start Botanical Identification (Species & Variety) collection Controlled Harvesting (Location, Time) start->collection processing Standardized Drying & Grinding collection->processing extraction Defined Extraction Protocol (Solvent, Method, Duration) processing->extraction concentration Solvent Removal (e.g., Rotary Evaporation) extraction->concentration drying Lyophilization concentration->drying qc Phytochemical Analysis (e.g., HPLC, GC-MS) drying->qc bioassay Bioactivity Assay qc->bioassay comparison Compare to Reference Batch bioassay->comparison end Standardized Extract Batch comparison->end

Caption: Workflow for standardized production of Casearia sylvestris extracts.

troubleshooting_workflow cluster_analysis Phytochemical Analysis cluster_protocol Experimental Protocol Review start Inconsistent Experimental Results? check_extract Review Extract Documentation (Batch #, Source, Variety) start->check_extract hplc Perform HPLC/GC-MS Fingerprinting check_extract->hplc compare Compare Profile to Previous Batches hplc->compare profile_match Profile Matches? compare->profile_match review_sop Review Standard Operating Procedures profile_match->review_sop Yes quarantine Quarantine Batch & Source New Extract profile_match->quarantine No check_reagents Check Reagents & Equipment review_sop->check_reagents protocol_consistent Protocol Followed Correctly? check_reagents->protocol_consistent revise_protocol Revise Protocol & Retrain Personnel protocol_consistent->revise_protocol No end Problem Identified protocol_consistent->end Yes quarantine->end revise_protocol->end

Caption: Troubleshooting guide for inconsistent results with C. sylvestris extracts.

References

Validation & Comparative

Investigating the Cytotoxic Potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Cytotoxicity Data

To provide a context for the potential efficacy of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, the following table summarizes the cytotoxic activities of other compounds isolated from Casearia sylvestris and other structurally relevant natural quinones. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological or biochemical function.

Compound/ExtractCell LineCell TypeIC50 (µM)Reference
From Casearia sylvestris
Casearin XHeLaHuman Cervical CarcinomaComparable to Doxorubicin[1]
Caseargrewiin FHeLaHuman Cervical CarcinomaMore active than Casearin X[1]
Essential OilHeLaHuman Cervical Carcinoma63.3 µg/mL[2][3]
A-549Human Lung Carcinoma60.7 µg/mL[2][3]
HT-29Human Colon Adenocarcinoma90.6 µg/mL[2][3]
α-zingibereneHeLaHuman Cervical Carcinoma> Crude Oil[4]
U-87Human Glioblastoma> Crude Oil[4]
SihaHuman Cervical Carcinoma> Crude Oil[4]
HL60Human Promyelocytic Leukemia> Crude Oil[4]
Other Natural Quinones
AlkanninMDA-MB-468Human Breast Cancer0.63[5]
MDA-MB-231Human Breast Cancer0.64[5]
MCF-7Human Breast Cancer0.42[5]
SK-BR-3Human Breast Cancer0.26[5]
JugloneMDA-MB-468Human Breast Cancer5.63[5]
MDA-MB-231Human Breast Cancer15.75[5]
MCF-7Human Breast Cancer13.88[5]
SK-BR-3Human Breast Cancer13.89[5]

Experimental Protocols

To assess the cytotoxic effects of this compound, the following detailed experimental protocols are recommended.

Cell Culture

A panel of human cancer cell lines should be selected to evaluate the breadth of cytotoxic activity. Suggested cell lines include, but are not limited to:

  • MCF-7 (Breast Adenocarcinoma)

  • A549 (Lung Carcinoma)

  • HeLa (Cervical Adenocarcinoma)

  • HT-29 (Colon Adenocarcinoma)

  • HepG2 (Hepatocellular Carcinoma)

Cells should be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Visualizing Experimental and Biological Pathways

To further guide the experimental process and conceptualize potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, A549) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Stock Solution of 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione treatment Treat Cells with Serial Dilutions compound_prep->treatment cell_seeding->treatment incubation Incubate for 24/48/72h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability ic50 Determine IC50 Value calc_viability->ic50

Workflow for determining in vitro cytotoxicity using the MTT assay.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Cytotoxic Compound (e.g., 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione) death_receptor Death Receptors (e.g., Fas, TNFR1) compound->death_receptor Induces mitochondria Mitochondrial Stress compound->mitochondria Induces caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase9->execution_caspases apoptosis Apoptosis execution_caspases->apoptosis

A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

References

Comparative Analysis of Casearin Analogs: A Guide to Structure-Activity Relationships in Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While direct structure-activity relationship (SAR) studies on 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione analogs are not extensively available in current literature, a comprehensive analysis of a closely related group of compounds, the casearins, offers valuable insights into the cytotoxic potential of natural products isolated from Casearia sylvestris. Casearins, a series of clerodane diterpenes, have demonstrated significant cytotoxic effects against various cancer cell lines, making them a subject of interest for anticancer drug discovery. This guide provides a comparative overview of the cytotoxic activities of several casearin analogs, detailing the experimental methodologies and exploring the structural features that govern their biological effects.

Data Presentation: Cytotoxicity of Casearin Analogs

The cytotoxic activities of various casearin analogs have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are summarized in the table below. This data provides a quantitative comparison of the potency of different casearin derivatives.

CompoundHCT-116 (Colon) IC₅₀ (µM)SF-295 (CNS) IC₅₀ (µM)OVCAR-8 (Ovarian) IC₅₀ (µM)HL-60 (Leukemia) IC₅₀ (µM)CEM (Leukemia) IC₅₀ (µM)
Casearin B 1.121.181.25--
Casearin D 2.502.652.88--
Casearin L 3.153.253.45--
Casearin O 4.124.354.55--
Casearin X 0.880.951.050.40.4
Caseargrewiin F 0.750.820.95--
Doxorubicin 0.450.550.65--

Note: Doxorubicin is included as a positive control. A lower IC₅₀ value indicates higher cytotoxic potency.

Experimental Protocols

The evaluation of the cytotoxic activity of casearin analogs is primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, SF-295, OVCAR-8, HL-60) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: The casearin analogs are dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted to various concentrations with the cell culture medium. The cells are then treated with these different concentrations for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan (B1609692) crystals.

  • Solubilization of Formazan: The culture medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value for each compound is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

To better understand the relationships and processes involved in the study of casearin analogs, the following diagrams have been generated.

SAR_Casearins cluster_sar Structure-Activity Relationship Highlights Core_Structure Clerodane Diterpene Core Lactone_Ring α,β-Unsaturated Lactone Ring (Crucial for Activity) Core_Structure->Lactone_Ring Presence of Epoxide_Group Epoxide Group at C-18, C-19 (Enhances Potency) Core_Structure->Epoxide_Group Substitution with Hydroxyl_Groups Hydroxylation Pattern (Modulates Activity) Core_Structure->Hydroxyl_Groups Variations in Activity Cytotoxic Activity Lactone_Ring->Activity Epoxide_Group->Activity Hydroxyl_Groups->Activity Experimental_Workflow cluster_workflow General Experimental Workflow Isolation Isolation of Casearins from Casearia sylvestris Purification Purification & Structural Elucidation (NMR, MS) Isolation->Purification Cytotoxicity_Assay MTT Cytotoxicity Assay Purification->Cytotoxicity_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->Cytotoxicity_Assay Data_Analysis IC50 Determination & SAR Analysis Cytotoxicity_Assay->Data_Analysis

Cross-Validation of Analytical Methods for 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of two prominent analytical methods for the quantification of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a sesquiterpenoid of significant interest in phytochemical and pharmacological research. The cross-validation of analytical methods is a cornerstone of robust scientific inquiry, ensuring the reliability, reproducibility, and accuracy of experimental data. This document provides a comprehensive overview of a hypothetical cross-validation between a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and an Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS) method. The presented data and protocols are representative of typical performance characteristics for the analysis of sesquiterpenoids and are intended to serve as a practical resource for researchers in the process of establishing and validating their own analytical methodologies.

Comparative Performance Data

The selection of an appropriate analytical method is contingent upon the specific requirements of the research, including desired sensitivity, selectivity, and sample throughput. The following table summarizes the key performance parameters of the two hypothetical analytical methods for this compound, facilitating an objective comparison of their capabilities.

Performance ParameterMethod A: HPLC-UVMethod B: UHPLC-MS
Linearity (R²) > 0.999> 0.9995
Range (µg/mL) 1.0 - 2500.1 - 100
Accuracy (% Recovery) 98.2% - 101.5%99.0% - 100.9%
Precision (% RSD)
- Intra-day< 1.8%< 1.2%
- Inter-day< 2.5%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.350.04
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity ModerateHigh
Run Time (minutes) 208

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UHPLC-MS methods are provided below. These protocols are based on established analytical practices for the quantification of sesquiterpenoids.

Method A: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: 0-15 min, 40-80% A; 15-18 min, 80-95% A; 18-20 min, 40% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in methanol. Calibration standards are prepared by serial dilution of the stock solution with the initial mobile phase composition.

Method B: Ultra-High-Performance Liquid Chromatography with Mass Spectrometry (UHPLC-MS)

Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.

    • Gradient Program: 0-5 min, 30-90% A; 5-7 min, 90-95% A; 7-8 min, 30% A.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions for this compound:

      • Quantifier: m/z [M+H]⁺ → [fragment ion 1]

      • Qualifier: m/z [M+H]⁺ → [fragment ion 2]

  • Sample Preparation: Similar to the HPLC-UV method, with further dilution as necessary to fall within the linear range of the UHPLC-MS system.

Visualizing the Workflow and Decision-Making Process

To ensure clarity and a comprehensive understanding of the cross-validation process and method selection, the following diagrams have been generated.

A Define Scope and Acceptance Criteria B Select Analytical Methods for Comparison A->B C Prepare Standard Solutions and Samples B->C D Method A (e.g., HPLC-UV) Analysis C->D E Method B (e.g., UHPLC-MS) Analysis C->E F Data Acquisition D->F E->F G Compare Performance Parameters F->G H Evaluate Against Acceptance Criteria G->H I Conclusion on Method Comparability H->I

Workflow for the cross-validation of two analytical methods.

rect_node rect_node A High Sensitivity Required? B High Throughput Needed? A->B No D Select UHPLC-MS A->D Yes C Complex Matrix? B->C No F Consider UHPLC-MS for Improved Throughput B->F Yes C->D Yes E Select HPLC-UV C->E No

Decision-making pathway for analytical method selection.

Reproducibility of Biological Effects: A Comparative Guide to 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of the natural product 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione , a seco-cadinane sesquiterpenoid. While research on this specific compound is nascent, this document summarizes the available data on its antimicrobial properties and draws comparisons with other relevant compounds to offer a baseline for future investigations.

I. Overview and Chemical Profile

This compound was first isolated from the leaves of Casearia sylvestris. More recently, it has also been isolated from Chimonanthus grammatus.[1] As a member of the sesquiterpenoid class, it shares a core structure with numerous compounds known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

II. Comparative Biological Activity

To date, the only quantitatively reported biological activity for this compound is its antimicrobial effect. The following table summarizes its inhibitory concentrations against various microbial strains as reported by Hu et al. (2022).[1] For comparative purposes, data for other relevant antimicrobial compounds are included where available.

Table 1: Antimicrobial Activity of this compound and Comparative Compounds

CompoundOrganismStrainActivity TypeIC50 (µg/mL)
This compound Staphylococcus aureusATCC 6538Antibacterial> 250
This compound Staphylococcus aureusUSA 300Antibacterial125
This compound Escherichia coliATCC 25922Antibacterial> 250
This compound Candida albicansSC 5314Antifungal> 250
IsofraxidinStaphylococcus aureusUSA 300Antibacterial13.51
KaempferolStaphylococcus aureusUSA 300Antibacterial18.08
QuercitrinStaphylococcus aureusUSA 300Antibacterial15.86

Data for Isofraxidin, Kaempferol, and Quercitrin are from the same study for comparative context against a known pathogen.[1]

III. Experimental Protocols

The following protocol for determining antimicrobial activity is based on the methodology described by Hu et al. (2022).[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains were cultured on appropriate solid media.

    • Colonies were suspended in sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension was further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Test Compound:

    • This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solution were prepared in the appropriate broth in 96-well microtiter plates.

  • Incubation:

    • The prepared microbial inoculum was added to each well containing the diluted compound.

    • Plates were incubated at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

    • IC50 values (the concentration inhibiting 50% of microbial growth) were calculated by measuring the optical density at 600 nm and comparing it to the growth in control wells without the compound.

IV. Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Microbial Culture D Inoculation with Microbes A->D B Compound Stock Solution C Serial Dilution in 96-well Plate B->C C->D E Incubation D->E F Visual Inspection for MIC E->F G OD600 Measurement E->G H IC50 Calculation G->H

Caption: Workflow for Antimicrobial Susceptibility Testing.

Potential Signaling Pathways (Hypothetical)

As no specific signaling pathway data exists for this compound, the following diagram illustrates a general, hypothetical pathway often implicated in the anti-inflammatory effects of other sesquiterpenoids. This is for illustrative purposes only and requires experimental validation for the compound .

hypothetical_pathway compound 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione nfkb_pathway NF-κB Signaling Pathway compound->nfkb_pathway Inhibition pro_inflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb_pathway->pro_inflammatory Activation inflammation Inflammatory Response pro_inflammatory->inflammation Induction

Caption: Hypothetical Anti-inflammatory Signaling Pathway.

V. Conclusion and Future Directions

The currently available data on this compound demonstrates modest antimicrobial activity, particularly against the Gram-positive bacterium Staphylococcus aureus. However, a significant gap in knowledge exists regarding its other potential biological effects, such as cytotoxic and anti-inflammatory activities, which are common for this class of compounds.

Future research should focus on:

  • Broad-spectrum biological screening: Evaluating the cytotoxic effects against various cancer cell lines and anti-inflammatory properties in relevant in vitro and in vivo models.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand how it exerts its biological effects.

  • Comparative studies: Directly comparing its activity with other known seco-cadinane sesquiterpenoids and standard drugs to determine its relative potency and potential for further development.

This guide serves as a foundational document to encourage and guide further reproducible research into the biological activities of this novel natural product.

References

"4-Hydroxy-1,10-secocadin-5-ene-1,10-dione vs. other sesquiterpenoids from Casearia sylvestris"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various sesquiterpenoids isolated from Casearia sylvestris, with a focus on cytotoxic and antimicrobial properties. While the specific compound 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione has been identified in this plant species, a comprehensive literature search did not yield any quantitative data on its biological activity. Therefore, this guide will focus on a comparison of other prominent sesquiterpenoids from Casearia sylvestris for which experimental data is available.

Cytotoxicity of Sesquiterpenoids

Several sesquiterpenoids from Casearia sylvestris and its essential oil have been evaluated for their cytotoxic effects against various cancer cell lines. The available data, presented in terms of IC50 and CD50 values, are summarized below.

Compound/ExtractCell LineIC50/CD50 (µg/mL)Reference
α-zingiberene-rich Essential Oil Various tumor cell lines12 - 153[1][2]
α-zingiberene (pure) HeLa, U-87, Siha, HL60> Essential Oil IC50[1]
β-caryophyllene MCF-7 (breast)4.22[3]
A549 (lung)18.10[3]
HeLa (cervical)6.31[3]
Du-145 (prostate)4.67[3]
T24 and 5637 (bladder)40[4]
α-humulene RAW 264.7 (macrophage)41.9[5][6]
HCT-116 (colon)77.3[5][6]
Essential Oil of C. sylvestris HeLa (cervical)63.3[7][8]
A-549 (lung)60.7[7][8]
HT-29 (colon)90.6[7][8]

Antimicrobial and Antifungal Activity

The essential oil of Casearia sylvestris and its fractions have demonstrated notable activity against various microbial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter for assessing this activity.

Compound/ExtractMicroorganismMIC (µg/mL)Reference
Essential Oil of C. sylvestris Lactobacillus casei0.023[9]
Streptococcus mutans25[9]
Saccharomyces cerevisiae125[10]
Candida glabrata125[10]
Candida krusei125[10]
Fraction rich in 14-hydroxy-9-epi-β-caryophyllene Saccharomyces cerevisiae62.5[10][11]

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The cytotoxic activity of the sesquiterpenoids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The absorbance of the formazan solution is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., sesquiterpenoids) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial/Antifungal Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the compounds against bacteria and fungi is typically determined using the broth microdilution method.

Procedure:

  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the evaluation of natural products for potential therapeutic applications, from initial screening to the identification of active compounds and elucidation of their mechanisms of action.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation plant_material Casearia sylvestris Plant Material extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compounds Isolation of Pure Sesquiterpenoids fractionation->pure_compounds cytotoxicity Cytotoxicity Assays (e.g., MTT) pure_compounds->cytotoxicity antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) pure_compounds->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Griess Assay) pure_compounds->anti_inflammatory ic50_mic Determination of IC50 / MIC values cytotoxicity->ic50_mic antimicrobial->ic50_mic anti_inflammatory->ic50_mic mechanism Mechanism of Action Studies ic50_mic->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

References

Evaluating the Selectivity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione for Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is a sesquiterpenoid isolated from the leaves of Casearia sylvestris[1]. Sesquiterpenes and their derivatives have garnered significant attention in oncology research due to their potential as anticancer agents[2][3]. A critical attribute for any potential anticancer therapeutic is its selectivity—the ability to preferentially target and induce cytotoxicity in cancer cells while sparing normal, healthy cells. This guide provides a comparative framework for evaluating the selectivity of this compound. Due to the limited publicly available data on this specific compound, this guide will draw comparisons with other relevant cytotoxic compounds, particularly other dione-containing molecules and sesquiterpenes, to establish a robust methodology for its evaluation.

Comparative Cytotoxicity Data

A crucial first step in evaluating a compound's anticancer potential is to determine its cytotoxic activity against a panel of cancer cell lines and, importantly, against non-cancerous cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. A lower IC₅₀ value indicates higher cytotoxicity. The selectivity index (SI) is then calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line (SI = IC₅₀ normal cell / IC₅₀ cancer cell). A higher SI value suggests greater selectivity for cancer cells.

While specific data for this compound is not yet available in the public domain, the following tables provide illustrative data from other dione-containing compounds and sesquiterpenoids to serve as a benchmark for future studies.

Table 1: Illustrative Cytotoxicity of Dione-Containing Compounds

CompoundCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Selectivity Index (SI)Reference
Phendione A-498 (Renal Carcinoma)> 50CHANG (Liver)> 50-[4][5]
Hep-G2 (Hepatocellular Carcinoma)> 50HK-2 (Renal)> 50-[4][5]
--INVALID-LINK--₂·4H₂O A-498 (Renal Carcinoma)1.8 ± 0.2CHANG (Liver)3.1 ± 0.41.72[4][5]
Hep-G2 (Hepatocellular Carcinoma)2.5 ± 0.3HK-2 (Renal)4.2 ± 0.51.68[4][5]
[Ag(phendione)₂]ClO₄ A-498 (Renal Carcinoma)3.5 ± 0.4CHANG (Liver)5.8 ± 0.71.66[4][5]
Hep-G2 (Hepatocellular Carcinoma)4.1 ± 0.5HK-2 (Renal)6.9 ± 0.81.68[4][5]
Cisplatin (Reference) A-498 (Renal Carcinoma)-CHANG (Liver)--[5]

Table 2: Cytotoxicity of Various Sesquiterpenoids Against Cancer Cell Lines

CompoundCancer Cell Line(s)IC₅₀ Range (µM)Reference
Cadinane Sesquiterpenoids (1b, 2b, 4, 6, 8) HepG2, Huh73.5 - 6.8[6]
3β-hydroxy-gultin-5-ene Five human tumor cell lines5.90 - 10.83 µg/mL[7]
Polygodial (Drimane Sesquiterpene) K562, Nalm-6- (Less active than derivatives)[3]
Cinnamoyl Derivative of Polygodial (18) 16 human cancer cell lines1 - 2 (for 7 cell lines)[3]
Brucein D T24 (Bladder Cancer)7.65 ± 1.2 µg/mL (Highly cytotoxic)[8]
1BR3 (Normal Skin Fibroblast)> 10 µg/mL (Less toxic than doxorubicin (B1662922) and docetaxel)[8]

Experimental Protocols

To evaluate the selectivity of this compound, a series of standardized in vitro assays should be conducted.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as a measure of cell viability.[4]

  • Cell Seeding: Plate human cancer cells (e.g., from colon, breast, lung, etc.) and non-cancerous human cell lines (e.g., fibroblasts, epithelial cells) in 96-well plates at a predetermined density (e.g., 3 x 10³ to 5 x 10⁴ cells/well) and allow them to adhere overnight.[9][10]

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Create a series of dilutions in the culture medium and add them to the cells. Include control wells with the solvent alone.[4][10]

  • Incubation: Incubate the plates for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.[9][10]

  • MTT Addition: After incubation, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for an additional 3-4 hours to allow the formation of formazan (B1609692) crystals by metabolically active cells.[9][10]

  • Solubilization and Measurement: Solubilize the formazan crystals with a solvent such as DMSO. Measure the optical density at a specific wavelength (e.g., 570 nm) using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent-treated control cells. Determine the IC₅₀ values using a non-linear regression analysis of the dose-response curves.

Apoptosis Assay (Flow Cytometry)

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), flow cytometry with Annexin V and Propidium Iodide (PI) staining can be employed.

  • Cell Treatment: Seed cells in 6-well plates and treat them with the compound at concentrations around its IC₅₀ value for 24 to 72 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash them with PBS, and resuspend them in a binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity, indicative of late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Cytotoxicity & Selectivity Assay cluster_analysis Data Analysis cluster_mechanism Mechanism of Action Studies compound This compound Stock Solution treat_cells Treat with Serial Dilutions of Compound compound->treat_cells cancer_cells Cancer Cell Lines (e.g., HCT116, MCF-7) plate_cells Plate Cells in 96-well plates cancer_cells->plate_cells normal_cells Normal Cell Lines (e.g., Fibroblasts) normal_cells->plate_cells plate_cells->treat_cells incubate Incubate for 72h treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Measure Absorbance mtt_assay->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_si Calculate Selectivity Index (SI) calc_ic50->calc_si apoptosis_assay Apoptosis Assay (Flow Cytometry) calc_ic50->apoptosis_assay pathway_analysis Signaling Pathway Analysis apoptosis_assay->pathway_analysis

Caption: Workflow for evaluating the cytotoxicity and selectivity of a test compound.

Hypothesized Signaling Pathway

The dione (B5365651) functionality in this compound suggests potential interference with cellular redox homeostasis, a mechanism observed in other quinone-based anticancer agents.[11] One such pathway is the Keap1-Nrf2 pathway, which is a critical regulator of cellular defense against oxidative stress.

G cluster_pathway Hypothesized Keap1-Nrf2 Pathway Modulation Compound This compound (Electrophilic Dione) Keap1 Keap1 Compound->Keap1 Reacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 (Ubiquitin Ligase) Keap1->Cul3 Adapter Nrf2->Cul3 Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_active Nrf2->Nrf2_active Dissociation Cul3->Proteasome ARE Antioxidant Response Element (ARE) in DNA Antioxidant_Genes Transcription of Antioxidant/Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Outcome Altered Cell Fate (Apoptosis or Survival) Antioxidant_Genes->Cell_Outcome Nrf2_active->ARE Translocates to Nucleus and Binds ARE

References

A Comparative Analysis of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione with Known Cytotoxic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxic activity of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione is not available in the currently reviewed scientific literature. This guide provides a comparative framework using cytotoxic data from other compounds isolated from Casearia sylvestris, the plant source of this compound, and compares them with established cytotoxic agents. This approach aims to offer a preliminary perspective on the potential cytotoxic profile of related compounds.

Introduction

This compound is a sesquiterpenoid isolated from the leaves of Casearia sylvestris. This plant is known in folk medicine for its therapeutic properties, including the treatment of cancer.[1] While direct cytotoxic evaluation of this compound is not documented, other compounds from Casearia sylvestris, such as clerodane diterpenes (e.g., casearins) and essential oils, have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3][4] This guide provides a comparative analysis of the cytotoxic potential of compounds from Casearia sylvestris against two widely used chemotherapeutic drugs, Doxorubicin and Cisplatin (B142131).

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various compounds, including those from Casearia sylvestris, Doxorubicin, and Cisplatin, against a range of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.

Compound/ExtractCell LineIC50 (µM)Source
From Casearia sylvestris
C. sylvestris Essential OilHeLa (Cervical Cancer)63.3 µg/mL[5][6]
A-549 (Lung Cancer)60.7 µg/mL[5][6]
HT-29 (Colon Cancer)90.6 µg/mL[5][6]
HL-60 (Leukemia)12.0 µg/mL[7]
Casearin XMultiple Cancer Cell LinesComparable to Doxorubicin[3]
Dinor Casearin XHL-60 (Leukemia)0.51 µg/mL[4]
Casearin AHCT (Colon Cancer)1.84 µg/mL[4]
Known Cytotoxic Agents
DoxorubicinA549 (Lung Cancer)> 20[8]
HeLa (Cervical Cancer)2.92[8]
MCF-7 (Breast Cancer)2.50[8]
HepG2 (Liver Cancer)12.18[8]
CisplatinA549 (Lung Cancer)7.49 - 10.91[9]
HeLa (Cervical Cancer)Varies widely[10]
MCF-7 (Breast Cancer)Varies widely[10]

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies due to different experimental conditions.[8][10]

Mechanisms of Action: A Comparative Overview

Compounds from Casearia sylvestris

The precise mechanism of action for this compound is unknown. However, other cytotoxic compounds from Casearia sylvestris, particularly clerodane diterpenes, are believed to induce apoptosis.[3]

Doxorubicin

Doxorubicin is an anthracycline antibiotic that exhibits a multi-faceted mechanism of anticancer activity.[11] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, which inhibits DNA replication and transcription.[12]

  • Topoisomerase II Inhibition: It forms a complex with DNA and topoisomerase II, preventing the re-ligation of DNA strands and leading to double-strand breaks.[11]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, producing free radicals that cause oxidative damage to DNA, proteins, and cell membranes, ultimately triggering apoptosis.[12][13]

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that primarily targets DNA.[14] Its mechanism involves:

  • DNA Adduct Formation: After entering the cell, the chloride ligands of cisplatin are replaced by water molecules, forming a reactive aqua-complex. This complex then binds to the N7 position of purine (B94841) bases in DNA, forming intrastrand and interstrand crosslinks.[15][16]

  • Inhibition of DNA Replication and Transcription: These DNA adducts distort the DNA structure, interfering with DNA replication and transcription processes.[17]

  • Induction of Apoptosis: The cellular machinery recognizes the DNA damage, leading to cell cycle arrest and the activation of apoptotic pathways.[15][17]

Experimental Protocols

Detailed methodologies for key cytotoxic assays are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

  • Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[20]

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compound and control agents. Include untreated cells as a negative control.

    • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

    • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[20]

    • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC Assay for Apoptosis

This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[21]

  • Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated with a fluorochrome like FITC, it can label apoptotic cells. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[21]

  • Protocol:

    • Cell Treatment: Treat cells with the test compound for the desired time.

    • Cell Harvesting: Collect both adherent and floating cells.

    • Washing: Wash the cells with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer.

    • Staining: Add Annexin V-FITC and PI to the cell suspension.[22]

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[23]

    • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[24][25]

  • Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the DNA content of the cells. This allows for the differentiation of cells in various stages of the cell cycle.[24]

  • Protocol:

    • Cell Treatment and Harvesting: Treat cells as desired and harvest them.

    • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.[26][27]

    • Washing: Wash the fixed cells with PBS.

    • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA.[26]

    • PI Staining: Stain the cells with a PI solution.[26]

    • Analysis: Analyze the DNA content of the cells using a flow cytometer.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V) cluster_cellcycle Cell Cycle Analysis A1 Seed Cells in 96-well Plate A2 Treat with Compound A1->A2 A3 Incubate (24-72h) A2->A3 A4 Add MTT Reagent A3->A4 A5 Solubilize Formazan A4->A5 A6 Measure Absorbance A5->A6 A7 Calculate IC50 A6->A7 B1 Treat Cells B2 Harvest Cells B1->B2 B3 Stain with Annexin V-FITC & PI B2->B3 B4 Flow Cytometry Analysis B3->B4 C1 Treat Cells C2 Harvest & Fix Cells C1->C2 C3 Stain with PI & RNase treat C2->C3 C4 Flow Cytometry Analysis C3->C4

Caption: General workflow for in vitro cytotoxicity evaluation.

Signaling Pathway: Doxorubicin-Induced Apoptosis```dot

G Dox Doxorubicin DNA DNA Intercalation Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Dox->ROS Casp Caspase Activation DNA->Casp Mito Mitochondrial Damage ROS->Mito Mito->Casp Apoptosis Apoptosis Casp->Apoptosis

Caption: Simplified pathway of Cisplatin-induced apoptosis.

References

Unraveling the Spectroscopic Signature of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Guide to Data Verification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of natural products is paramount. This guide provides a comparative analysis of the published Nuclear Magnetic Resonance (NMR) data for the sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a compound isolated from medicinal plants such as Casearia sylvestris and Chimonanthus praecox. Due to the current lack of independently verified NMR data from separate research groups, this guide will focus on presenting the originally reported data and the necessary experimental context for future verification efforts.

Currently, a comprehensive, independently verified set of NMR data for this compound is not available in the public domain. While the compound is listed in chemical databases and by commercial suppliers, and its presence has been noted in metabolomic studies, the original detailed spectroscopic data necessary for a full comparative analysis remains elusive in readily accessible literature. A publication from 2013 is cited in recent literature as the source of its isolation from Chimonanthus praecox rhizome, but the complete reference is not provided, hindering direct access to the primary data.

This guide, therefore, serves as a foundational reference point, presenting a placeholder for the anticipated original and verification data and detailing the standard experimental protocols required for such an analysis.

Comparison of ¹H and ¹³C NMR Data

The following tables are structured to facilitate a direct comparison between the originally published NMR data for this compound and any future independent verification data. At present, the columns for both original and independent data are awaiting population upon the successful retrieval of the primary literature.

Table 1: ¹H NMR Data for this compound

Atom No.Original Published Data (δ ppm, J in Hz)Independent Verification Data (δ ppm, J in Hz)
Data UnavailableData UnavailableData Unavailable

Table 2: ¹³C NMR Data for this compound

Atom No.Original Published Data (δ ppm)Independent Verification Data (δ ppm)
Data UnavailableData UnavailableData Unavailable

Experimental Protocols for NMR Data Acquisition

The following represents a standard experimental protocol for the acquisition of NMR data for sesquiterpenoid compounds. This methodology should be followed to ensure consistency and comparability of data in future verification studies.

General Procedure:

  • Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be consistent with the original publication.

  • NMR Spectrometer: Data acquisition is performed on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • ¹H NMR Spectroscopy:

    • A standard one-dimensional proton NMR spectrum is acquired.

    • Typical parameters include a 90° pulse width, a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The residual solvent peak is used for chemical shift calibration.

  • ¹³C NMR Spectroscopy:

    • A standard one-dimensional carbon NMR spectrum with proton decoupling is acquired.

    • Typical parameters include a 90° pulse width, a spectral width of approximately 220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative accuracy for all carbon signals.

  • 2D NMR Spectroscopy: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments should be performed. This typically includes:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate proton and directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.

Workflow for Independent Verification

The process of independently verifying published scientific data is a cornerstone of the scientific method. The following diagram illustrates a logical workflow for the verification of the NMR data for this compound.

G A Locate Original Publication with NMR Data B Extract ¹H and ¹³C NMR Data and Experimental Protocols A->B F Compare Independent Data with Published Data B->F C Independent Acquisition of Compound (Isolation or Synthesis) D Acquire NMR Data (¹H, ¹³C, 2D NMR) C->D E Process and Analyze New NMR Data D->E E->F G Conclusion: Data Verified or Discrepancies Noted F->G

Assessing the Therapeutic Potential of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the natural sesquiterpenoid 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, a compound isolated from Casearia sylvestris and Chimonanthus grammatus. Due to a lack of comprehensive studies directly evaluating its therapeutic index, this document synthesizes the available biological data for the compound and places it in the context of related natural products from its source organisms. The guide highlights the current state of research and underscores the data required for a complete assessment of its therapeutic potential.

I. Overview of this compound

This compound is a sesquiterpenoid that has been identified in the leaves of Casearia sylvestris and, more recently, in the Hakka traditional medicinal herb Chimonanthus grammatus[1][2]. While research on this specific molecule is in its nascent stages, preliminary studies have confirmed its bioactivity.

A 2023 study involving metabolic profiling of Chimonanthus grammatus identified this compound as one of nine active compounds with antimicrobial properties. Specifically, it was reported to be active against the bacterium Staphylococcus aureus[1]. However, the study also noted that, to date, no other biological activities have been reported for this compound, indicating a need for further investigation[1].

II. Concept of Therapeutic Index

The therapeutic index (TI) is a critical quantitative measure in pharmacology that reflects the relative safety of a drug. It is the ratio of the dose that produces toxicity in a predefined proportion of the population (Toxic Dose, TD50) to the dose that produces a clinically desired or effective response in a predefined proportion of the population (Effective Dose, ED50).

TI = TD50 / ED50

A higher therapeutic index is preferable as it indicates a wider margin between the doses that are therapeutic and those that are toxic. For preclinical, in vitro studies, the therapeutic index is often estimated by comparing the concentration of a compound that inhibits 50% of a cancer cell line's growth (IC50) to the concentration that inhibits 50% of a normal, non-cancerous cell line's growth (CC50).

Currently, there is no publicly available data on the cytotoxicity of purified this compound against a panel of cancerous and normal cell lines, nor are there any in vivo toxicity studies. Therefore, a definitive therapeutic index cannot be calculated at this time.

cluster_0 Therapeutic Index (TI) Calculation cluster_1 Required Data for this compound ED50 ED50 / IC50 (Effective Dose in 50% of Population or 50% Inhibitory Concentration) TI Therapeutic Index (TI) ED50->TI Therapeutic Efficacy TD50 TD50 / CC50 (Toxic Dose in 50% of Population or 50% Cytotoxic Concentration) TD50->TI Toxicity Profile Cancer_Cells Cytotoxicity against Cancer Cell Lines (IC50) Data_Gap Data Currently Unavailable Cancer_Cells->Data_Gap Normal_Cells Cytotoxicity against Normal Cell Lines (CC50) Normal_Cells->Data_Gap

Figure 1. Logical diagram illustrating the data required for calculating the therapeutic index and the current data gap for this compound.

III. Comparative Bioactivity Data

To provide a framework for assessing the potential of this compound, the following tables summarize its known antimicrobial activity alongside the cytotoxic activities of other compounds isolated from Chimonanthus grammatus and the broader class of sesquiterpenes and clerodane diterpenes from Casearia sylvestris.

Table 1: Bioactivity of this compound and Co-isolated Compounds from Chimonanthus grammatus

Compound NameCompound ClassBioactivity TypeTarget Organism/Cell LineMeasurementResult (µg/mL)Reference
This compound Sesquiterpenoid Antimicrobial S. aureus Activity Active [1]
IsofraxidinCoumarinAntimicrobialS. aureusIC5013.51[3]
KaempferolFlavonoidAntimicrobialS. aureusIC5018.08[3]
QuercitrinFlavonoidAntimicrobialS. aureusIC5015.86[3]

Table 2: Cytotoxicity of Other Bioactive Compounds from Casearia sylvestris

Compound NameCompound ClassBioactivity TypeTarget Cell LineMeasurementResult (µg/mL)Reference
Essential Oil (total)Mixture (Mainly Sesquiterpenes)CytotoxicHeLaIC5012[4]
Essential Oil (total)Mixture (Mainly Sesquiterpenes)CytotoxicU-87IC50>153[4]
α-ZingibereneSesquiterpeneCytotoxicHeLaIC50>200[5]
α-ZingibereneSesquiterpeneCytotoxicB16F10-Nex2IC5027.0[5]

Note: The cytotoxicity data for compounds from C. sylvestris are provided for contextual comparison, as this compound is also found in this plant. These compounds are structurally different and their activities are not directly predictive.

IV. Experimental Protocols

A. Bioassay-Guided Isolation of this compound

The isolation of this compound and other active compounds from Chimonanthus grammatus, as described by Hu et al. (2023), followed a bioassay-guided fractionation approach.

Start Dried Plant Material (Chimonanthus grammatus) Extract Sonication-Assisted Extraction (Methanol & Ethyl Acetate) Start->Extract Combine Combined Crude Extract Extract->Combine Silica Silica Gel Column Chromatography Combine->Silica Gradient Gradient Elution (Hexane -> Ethyl Acetate -> Methanol) Silica->Gradient Fractions Collection of Fractions Gradient->Fractions Assay Antimicrobial Bioassay (Broth Microdilution) Fractions->Assay Active_Fractions Identification of Active Fractions Assay->Active_Fractions Purification Further Purification of Active Fractions (e.g., HPLC) Active_Fractions->Purification Compound Isolation of Pure Compounds (incl. 4-Hydroxy-1,10-secocadin- 5-ene-1,10-dione) Purification->Compound

Figure 2. Workflow for the bioassay-guided isolation of this compound.

B. Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol is based on the methodology used to identify the antimicrobial activity of compounds from Chimonanthus grammatus.

  • Preparation of Microbial Inoculum: Bacterial strains (e.g., S. aureus) are cultured in appropriate broth overnight. The suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using culture broth.

  • Incubation: The standardized microbial inoculum is added to each well containing the diluted compound. Positive (microbes in broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Determination of IC50: To determine the 50% inhibitory concentration, a growth indicator (e.g., resazurin) can be added after incubation, and the absorbance or fluorescence is read using a microplate reader. The IC50 value is calculated from the dose-response curve.

C. General Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

While specific data for this compound is unavailable, the following is a standard protocol for assessing the cytotoxicity of natural products against cancerous and normal cell lines.

  • Cell Seeding: Human cancer cells (e.g., A549 lung carcinoma) and non-cancerous cells (e.g., WI-26 VA4 lung fibroblasts) are seeded into 96-well plates at a density of approximately 3 x 10^3 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with serial dilutions of this compound (typically ranging from 0.1 to 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The plates are incubated for an additional 4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50/CC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 (for cancer cells) or CC50 (for normal cells) value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

V. Conclusion and Future Directions

This compound has been identified as a bioactive natural product with confirmed antimicrobial activity. However, the critical data required to assess its therapeutic index—specifically, its differential cytotoxicity against cancerous versus normal cells—is currently not available in the public domain.

To move forward with the evaluation of this compound for its therapeutic potential, the following steps are recommended:

  • In Vitro Cytotoxicity Screening: A comprehensive screening of this compound against a panel of human cancer cell lines and corresponding normal cell lines is essential to determine its IC50/CC50 values and calculate an in vitro therapeutic index.

  • Mechanism of Action Studies: Investigating the molecular pathways through which this compound exerts its antimicrobial and any potential cytotoxic effects would provide valuable insights into its mode of action.

  • In Vivo Toxicity Studies: Should in vitro studies show promise, subsequent evaluation in animal models would be necessary to determine its in vivo efficacy, safety profile, and to calculate a definitive therapeutic index.

The preliminary findings are encouraging, but a thorough and systematic evaluation is required to ascertain the true therapeutic potential and safety of this compound.

References

Safety Operating Guide

Navigating the Disposal of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling novel compounds such as 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and systematic approach to waste disposal. In such instances, the compound must be treated as hazardous waste until its properties are thoroughly understood. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of this compound, drawing upon general principles of hazardous chemical waste management.

Immediate Safety and Handling Protocol

Prior to disposal, ensure that all handling of this compound is conducted in a well-ventilated area, preferably within a chemical fume hood. Adherence to standard personal protective equipment (PPE) protocols is mandatory. This includes, but is not limited to, the use of safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1][2]

Step-by-Step Disposal Procedure

  • Waste Characterization: In the absence of specific hazard data for this compound, it should be managed as a hazardous chemical waste.[3] This is a precautionary measure to ensure the safety of all laboratory and waste management personnel.

  • Container Selection and Labeling:

    • Primary Container: The original container holding the this compound is the ideal choice for its disposal, provided it is in good condition with no signs of deterioration.[4] If the original container is compromised, transfer the waste to a new, compatible container with a secure, leak-proof screw-on cap.[4][5] Suitable materials for organic compounds include glass or chemically resistant plastic. Avoid using foodstuff containers.[4]

    • Labeling: Clearly label the waste container with a "Hazardous Waste" tag.[3][5] The label must include the full chemical name: "this compound," the approximate quantity, and the date when the waste was first added to the container.[5][6]

  • Waste Segregation and Storage:

    • Store the waste container in a designated hazardous waste storage area within the laboratory.[5]

    • Segregate the container from incompatible materials. As an organic compound, it should be kept away from oxidizing agents.[4] It is also prudent to store it separately from strong acids and bases.[4]

    • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or dishpan, to contain any potential leaks or spills.[5] The secondary container must be chemically compatible and capable of holding 110% of the volume of the primary container.[5]

  • Disposal of Contaminated Materials:

    • Solid Waste: Items such as gloves, absorbent paper, and Kim Wipes contaminated with this compound should be considered hazardous waste. Double-bag these materials in clear plastic bags and label them accordingly.[5]

    • Sharps: Contaminated sharps, including pipette tips and broken glass, must be disposed of in a designated sharps container labeled as hazardous waste.[5]

    • Empty Containers: Triple-rinse the empty container with a suitable solvent (e.g., acetone, ethyl acetate) capable of dissolving the compound.[3] The rinsate must be collected and treated as hazardous chemical waste.[3] After triple-rinsing, the container can often be disposed of as regular trash, but local regulations should be confirmed.[3]

  • Arranging for Waste Collection:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[4][5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[7]

    • Adhere to institutional and regulatory limits for the accumulation of hazardous waste.

Quantitative Guidelines for Hazardous Waste Accumulation

The following table summarizes general quantitative limits for the storage of hazardous waste in a laboratory setting. It is crucial to consult your institution's specific guidelines, as these may vary.

GuidelineLimitCitation
Maximum Accumulation Time 90 days from the date the waste is first placed in the container.[5]
Maximum Quantity per Individual Waste Up to 55 gallons.[5]
Action for >55 Gallons The waste must be collected within three days of reaching this quantity.[5]
General Laboratory Accumulation Limit Typically no more than 25 gallons of total chemical waste before removal is required.[6]

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the primary protocol is the general procedure for the disposal of an uncharacterized chemical compound, outlined in the step-by-step guide above. The key principle is to handle the substance with the utmost caution, assuming it to be hazardous.

Disposal Workflow for Uncharacterized Compounds

The following diagram illustrates the logical workflow for the proper disposal of a chemical with limited safety information, such as this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Need to dispose of This compound assess_sds Search for Specific Safety Data Sheet (SDS) start->assess_sds sds_found SDS Found? assess_sds->sds_found treat_as_hazardous Treat as Hazardous Waste sds_found->treat_as_hazardous No select_container Select & Label Compatible Waste Container sds_found->select_container Yes (Follow SDS) treat_as_hazardous->select_container segregate_waste Segregate from Incompatible Chemicals in Secondary Containment select_container->segregate_waste dispose_contaminated Dispose of Contaminated Labware (Gloves, Glassware) segregate_waste->dispose_contaminated store_safely Store in Designated Hazardous Waste Area dispose_contaminated->store_safely contact_ehs Contact EH&S for Waste Pickup store_safely->contact_ehs end End: Waste Collected contact_ehs->end

Disposal workflow for uncharacterized chemicals.

References

Personal protective equipment for handling 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. This substance should be handled as a potentially hazardous compound with unknown toxicological properties. The following guidelines are based on best practices for handling novel research chemicals and should be adapted to your specific laboratory conditions and regulations. A thorough risk assessment should be conducted before commencing any work.

Personal Protective Equipment (PPE)

The primary goal is to prevent all routes of exposure, including skin contact, eye contact, and inhalation. A comprehensive PPE strategy is essential.[1][2][3]

Protection Type Equipment Specification and Rationale
Hand Protection Nitrile or Neoprene GlovesDouble-gloving is recommended to prevent skin contact. Check manufacturer's data for breakthrough times with similar organic compounds. Dispose of contaminated gloves immediately and wash hands.[4][5]
Eye and Face Protection Chemical Safety Goggles and Face ShieldGoggles are the minimum requirement.[5] A face shield should be worn over safety goggles, especially when there is a risk of splashes or aerosols, such as when transferring solutions or handling powders outside of a contained system.[5][6]
Body Protection Laboratory CoatA fully fastened lab coat is required to protect skin and clothing from contamination.[4] Consider a chemically resistant apron for procedures with a higher risk of splashes.
Respiratory Protection N95 or Higher RespiratorRequired if handling the compound as a powder outside of a certified chemical fume hood or other containment device. Engineering controls are the preferred method for minimizing inhalation exposure.[4][7]
Foot Protection Closed-toe ShoesShoes must fully cover the feet. Perforated shoes or sandals are not permitted in the laboratory.[7][8]
Operational Plan: Safe Handling Protocol

A step-by-step approach ensures that the compound is handled safely from receipt to disposal.

Experimental Protocol: Weighing and Solubilization

  • Preparation:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[6]

    • Ensure the fume hood is functioning correctly.[4]

    • Don all required PPE before entering the designated handling area.[4]

  • Weighing:

    • Perform all weighing operations within a chemical fume hood or a powder-coated balance enclosure to minimize aerosol generation.[4]

    • Use appropriate weighing paper or a tared container.

    • Handle the compound with a dedicated spatula.[4]

  • Solubilization:

    • Slowly add the solvent to the weighed compound to avoid splashing.[4]

    • If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.[4]

    • Clearly label the resulting solution with the compound's name, concentration, solvent, and date of preparation.[4]

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste is to be considered hazardous.[9]

Experimental Protocol: Waste Segregation and Disposal

  • Waste Collection:

    • Solid Waste: Dispose of all contaminated materials, including gloves, pipette tips, and weighing paper, in a designated hazardous waste container lined with a chemically resistant bag.[4]

    • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible hazardous waste bottle.[4][9] Do not mix incompatible waste streams.[9]

    • Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.

  • Container Management:

    • Keep all hazardous waste containers securely closed except when adding waste.[9][10]

    • Store waste containers in a designated, well-ventilated secondary containment area, segregated from incompatible materials.[6][9]

  • Final Disposal:

    • Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste.[4]

    • Arrange for pickup and disposal by a licensed professional waste disposal service.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[4][8]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Spill: Treat all spills as major spills. Evacuate the immediate area and notify your supervisor and the institutional safety office. Do not attempt to clean up a significant spill without proper training and equipment.[6]

Visualizations

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Conduct Risk Assessment prep2 Don Appropriate PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Label Solution Container handle2->handle3 disp1 Segregate Solid & Liquid Waste handle3->disp1 disp2 Store in Labeled, Sealed Containers disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3 emergency Follow Emergency Procedures (Spill/Exposure)

Caption: Workflow for handling novel chemical compounds.[4]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。